Product packaging for 5-(Thiophen-3-yl)nicotinaldehyde(Cat. No.:CAS No. 342601-30-3)

5-(Thiophen-3-yl)nicotinaldehyde

Cat. No.: B1625351
CAS No.: 342601-30-3
M. Wt: 189.24 g/mol
InChI Key: GHFSMPMSNJQXLH-UHFFFAOYSA-N
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Description

5-(Thiophen-3-yl)nicotinaldehyde (CAS 342601-30-3) is a high-value heteroaromatic building block with the molecular formula C10H7NOS and a molecular weight of 189.23 g/mol . This compound features a pyridine (nicotinaldehyde) core linked to a thiophene ring, creating a versatile molecular scaffold that is highly useful in medicinal chemistry and materials science research. Its structure, which incorporates both hydrogen bond acceptor and electrophilic sites, makes it a valuable precursor for the synthesis of diverse organic molecules. A primary research application of this compound is its role as a key intermediate in the synthesis of compounds designed to interact with G-quadruplex DNA, which is a significant target in oncology drug discovery . The aldehyde group is highly reactive and allows for further structural elaboration through reactions such as condensations to form imines or hydrazones, or reductions to the corresponding alcohol. Researchers can utilize this compound to create libraries of derivatives for screening against various biological targets. The compound must be handled with care and is intended for research purposes in a controlled laboratory environment. It is supplied with the specification "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or personal use . For optimal stability, it is recommended to store the material sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NOS B1625351 5-(Thiophen-3-yl)nicotinaldehyde CAS No. 342601-30-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-thiophen-3-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-6-8-3-10(5-11-4-8)9-1-2-13-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFSMPMSNJQXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452988
Record name 5-(Thiophen-3-yl)nicotinaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342601-30-3
Record name 5-(3-Thienyl)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342601-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Thiophen-3-yl)nicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Thiophen-3-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 342601-30-3

A Core Scaffold for Medicinal Chemistry and Drug Discovery

Introduction

5-(Thiophen-3-yl)nicotinaldehyde is a heterocyclic compound featuring a pyridine ring substituted with a thiophene moiety. This molecular architecture is of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. The combination of the electron-deficient pyridine ring and the electron-rich thiophene ring creates a unique electronic environment, making it a versatile scaffold for the synthesis of novel therapeutic agents. While specific detailed research on the 3-thienyl isomer is limited in publicly available literature, its structural similarity to the more extensively studied 5-(thiophen-2-yl)nicotinaldehyde suggests a wide range of potential applications, from antimicrobial and anticancer agents to kinase inhibitors.

This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a detailed hypothetical synthesis protocol, and a discussion of its potential applications in drug discovery, drawing analogies from related compounds where necessary.

Chemical and Physical Properties

PropertyValue (this compound)Predicted/Analogous Value (5-(Thiophen-2-yl)nicotinaldehyde)
Molecular Formula C₁₀H₇NOSC₁₀H₇NOS
Molecular Weight 189.23 g/mol [1]189.24 g/mol [2]
Appearance Likely a solidTypically a solid[2]
Purity ≥95% (Commercially available)≥95% (Commercially available)[2]
Storage Sealed in dry, 2-8°C[1]Ambient temperature

Synthesis

The most logical and widely employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl or vinyl halide and an organoboron compound. In this case, the coupling would occur between a halogenated nicotinaldehyde derivative and a thiophene boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a detailed, representative experimental protocol for the synthesis of this compound based on established Suzuki-Miyaura coupling procedures for analogous compounds.[2]

Reaction Scheme:

G A 5-Bromonicotinaldehyde C This compound A->C Pd Catalyst, Base, Solvent, Heat B Thiophen-3-ylboronic acid B->C

Figure 1: General reaction scheme for the Suzuki-Miyaura synthesis.

Materials:

  • 5-Bromonicotinaldehyde (1 equivalent)

  • Thiophen-3-ylboronic acid (1.2 equivalents)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equivalents)

  • Base (e.g., Sodium Carbonate, Na₂CO₃) (2 equivalents)

  • Degassed Solvent Mixture (e.g., Toluene, Ethanol, and Water in a 3:1:1 ratio)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromonicotinaldehyde, thiophen-3-ylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash it with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Workflow Diagram:

G A Combine Reactants: 5-Bromonicotinaldehyde Thiophen-3-ylboronic acid Pd Catalyst, Base B Purge with Inert Gas A->B C Add Degassed Solvents B->C D Heat to Reflux C->D E Monitor by TLC D->E F Cool and Perform Aqueous Work-up E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product I->J

Figure 2: Workflow for the synthesis and purification of this compound.

Potential Applications in Drug Discovery

The thiophene-pyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. The aldehyde functionality of this compound serves as a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug screening.

Kinase Inhibition

Many kinase inhibitors incorporate heterocyclic rings that can form key hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring of this compound and its derivatives can act as hydrogen bond acceptors, while the aldehyde can be transformed into various functional groups that can interact with other regions of the kinase domain. This makes it a promising starting point for the development of novel kinase inhibitors for the treatment of cancer and other diseases driven by aberrant kinase activity.

Hypothetical Signaling Pathway Interaction:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase Kinase Domain Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor This compound Derivative Inhibitor->Kinase Inhibition

Figure 3: Potential mechanism of action as a kinase inhibitor.

Antimicrobial and Anticancer Activity

Derivatives of similar thiophene-containing compounds have demonstrated significant antimicrobial and anticancer activities in preclinical studies. The combination of the thiophene and pyridine rings is a recognized strategy in the discovery of novel compounds with potent biological effects. Further derivatization of this compound could lead to the development of new therapeutic agents in these areas.

Conclusion

This compound is a valuable, yet under-explored, building block for the synthesis of complex organic molecules with potential therapeutic applications. While a significant portion of the available research focuses on its 2-thienyl isomer, the core chemical properties and reactivity are expected to be similar. The synthetic accessibility via the robust Suzuki-Miyaura coupling reaction, combined with the proven biological relevance of the thiophene-pyridine scaffold, makes this compound a highly attractive starting point for future drug discovery and development programs. Further research into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

Spectroscopic Analysis of 5-(Thiophen-3-yl)nicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for aryl-substituted nicotin-aldehydes, with a focus on the structural elucidation of 5-(thiophen-3-yl)nicotinaldehyde. Due to the limited availability of specific experimental data for the 3-thienyl isomer in publicly accessible literature, this guide presents predicted spectral data based on established principles of NMR spectroscopy and available data for the closely related isomer, 5-(thiophen-2-yl)nicotinaldehyde. This information serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science.

Core Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of structurally similar compounds and established NMR chemical shift theory.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H9.9 - 10.1s-
Pyridine-H29.0 - 9.2d~2.0
Pyridine-H48.2 - 8.4dd~8.0, 2.0
Pyridine-H68.7 - 8.9d~8.0
Thiophene-H2'7.8 - 8.0dd~3.0, 1.5
Thiophene-H4'7.4 - 7.6dd~5.0, 1.5
Thiophene-H5'7.6 - 7.8dd~5.0, 3.0

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde-C190 - 193
Pyridine-C2152 - 155
Pyridine-C3132 - 135
Pyridine-C4136 - 139
Pyridine-C5130 - 133
Pyridine-C6150 - 153
Thiophene-C2'125 - 128
Thiophene-C3'138 - 141
Thiophene-C4'127 - 130
Thiophene-C5'123 - 126

Experimental Protocols

A general experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of heterocyclic aldehydes like this compound is provided below.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

  • Ensure the sample is fully dissolved to avoid signal broadening.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including the spectral width, acquisition time, relaxation delay, and number of scans.

3. Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) for ¹H-¹³C correlations.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain NMR spectra.

  • Phase the spectra and perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the chemical shifts to the internal standard (TMS).

Mandatory Visualization

The following diagrams illustrate the molecular structure and the logical workflow for the spectroscopic analysis of this compound.

molecular_structure cluster_pyridine Pyridine Ring cluster_aldehyde Aldehyde Group cluster_thiophene Thiophene Ring N1 C2 N1->C2 C3 C2->C3 H2 C2->H2 C4 C3->C4 C_ald C3->C_ald C5 C4->C5 H4 C4->H4 C6 C5->C6 C3_prime C5->C3_prime C6->N1 H6 C6->H6 H_ald C_ald->H_ald O_ald C_ald->O_ald S1_prime C2_prime S1_prime->C2_prime C2_prime->C3_prime H2_prime C2_prime->H2_prime C4_prime C3_prime->C4_prime C5_prime C4_prime->C5_prime H4_prime C4_prime->H4_prime C5_prime->S1_prime H5_prime C5_prime->H5_prime experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer spectrometer_setup Spectrometer Setup (Tune & Shim) transfer->spectrometer_setup acquire_1H Acquire 1H NMR spectrometer_setup->acquire_1H acquire_13C Acquire 13C NMR spectrometer_setup->acquire_13C acquire_2D Acquire 2D NMR (Optional) spectrometer_setup->acquire_2D ft Fourier Transform acquire_1H->ft acquire_13C->ft acquire_2D->ft phasing Phasing & Baseline Correction ft->phasing referencing Chemical Shift Referencing phasing->referencing integration Integration (1H NMR) referencing->integration assignment Structural Assignment integration->assignment

The Rising Therapeutic Potential of Thiophene-Pyridine Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of thiophene and pyridine rings has given rise to a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory potential of these hybrid molecules. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to facilitate further research and development in this promising area.

Core Biological Activities and Quantitative Data

Thiophene-pyridine derivatives have been extensively investigated for their therapeutic potential. The following sections summarize the key findings and present quantitative data for easy comparison.

Anticancer Activity

The anticancer potential of thiophene-pyridine scaffolds is one of the most explored areas. These compounds have shown efficacy against a variety of cancer cell lines, often through the inhibition of critical signaling pathways. The mechanism of action frequently involves the inhibition of protein kinases, which are crucial for cell growth, proliferation, and survival.

Table 1: Anticancer Activity of Thiophene-Pyridine Derivatives (IC50 values in µM)

Compound/SeriesCell LineIC50 (µM)Target/MechanismReference
Thiophenyl Thiazolyl-Pyridine HybridsA549 (Lung)0.302 - 0.788EGFR Tyrosine Kinase Inhibition[1]
3-(thiophen-2-ylthio)pyridine derivativesHepG2 (Liver)2.98 ± 1.11FGFR2, FGFR3, EGFR, Janus kinase, RON Inhibition[2]
WSU-DLCL2 (Lymphoma)4.34 ± 0.84FGFR2, FGFR3, EGFR, Janus kinase, RON Inhibition[2]
Thiophene-Pyridine HybridsMCF-7 (Breast)28.36 - 38.41Topoisomerase II Inhibition[3]
Imidazo[1,2-a]pyridine-thiophene derivativesMOLM14 (AML)0.16 - 9.28FLT3 Kinase Inhibition[4]
Thiophene-containing triaryl pyrazoline derivatives-0.066 (for PI3Kγ)PI3Kγ Inhibition[5]
Thieno[2,3-d]pyrimidine derivativesHT-29, HepG-2, MCF-7-FLT3 Kinase Inhibition[6]

Note: IC50 values can vary based on experimental conditions. Please refer to the cited literature for specific details.

Antimicrobial Activity

The thiophene-pyridine scaffold has also demonstrated significant promise in the development of new antimicrobial agents. These compounds have shown activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Thiophene-Pyridine Derivatives (MIC values in µg/mL)

Compound/SeriesBacterial Strain(s)MIC (µg/mL)Fungal Strain(s)MIC (µg/mL)Reference
Pyridine-thiophene-based imine-benzalacetophenone hybridsGram-positive & Gram-negative bacteriaAs low as 25Fungal pathogensAs low as 25[7]
Thiophene derivativesColistin-Resistant A. baumannii16 - 32 (MIC50)--[8][9]
Colistin-Resistant E. coli8 - 32 (MIC50)--[8][9]
Thiophene, pyrazole and pyridone derivativesE. coli0.007Aspergillus fumigatus0.03[10]
Bacillus subtilis0.007[10]
Pyridine and Benzimidazole Schiff basesMycobacterium tuberculosis H37Rv< 1.6--[11]

Note: MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain and testing methodology. Please refer to the cited literature for detailed information.

Anti-inflammatory Activity

Several thiophene-pyridine derivatives have been investigated for their anti-inflammatory properties. A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[12] Some compounds have also shown activity against lipoxygenase (LOX).[12] For instance, the anti-inflammatory drug Suprofen contains a thiophene ring and its synthesis from a pyridine starting material has been described.[13][14]

Key Signaling Pathways and Mechanisms of Action

The biological activities of thiophene-pyridine scaffolds are often attributed to their ability to interact with specific molecular targets, primarily protein kinases. The following diagrams illustrate some of the key signaling pathways targeted by these compounds.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Thiophene_Pyridine Thiophene-Pyridine Inhibitor Thiophene_Pyridine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway Inhibition.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Thiophene_Pyridine Thiophene-Pyridine Inhibitor Thiophene_Pyridine->PI3K Inhibits PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth

PI3K/AKT Signaling Pathway Inhibition.

FLT3_Signaling_Pathway FL FLT3 Ligand (FL) FLT3 FLT3 FL->FLT3 Binds STAT5 STAT5 FLT3->STAT5 Activates RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT Activates Thiophene_Pyridine Thiophene-Pyridine Inhibitor Thiophene_Pyridine->FLT3 Inhibits Leukemic_Cell Leukemic Cell Proliferation & Survival STAT5->Leukemic_Cell RAS_MAPK->Leukemic_Cell PI3K_AKT->Leukemic_Cell

FLT3 Signaling Pathway Inhibition in AML.

Experimental Protocols

This section provides an overview of the general methodologies employed in the synthesis and biological evaluation of thiophene-pyridine derivatives, based on protocols described in the cited literature.

General Synthesis of Thiophene-Pyridine Scaffolds

A common synthetic route to access thiophene-pyridine scaffolds is the Gewald reaction. This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. Variations of this method and other synthetic strategies are widely used.[13][14]

Synthesis_Workflow Start Starting Materials (e.g., Pyridine derivative, α-haloketone, malononitrile) Reaction Cyclization/Condensation Reaction Start->Reaction Purification Purification (e.g., Recrystallization, Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Final_Product Thiophene-Pyridine Scaffold Characterization->Final_Product

General Synthetic Workflow.

A Representative Synthetic Protocol:

  • Reaction Setup: A mixture of a substituted pyridine derivative (1 mmol), an α-haloketone (1 mmol), and malononitrile (1 mmol) is dissolved in a suitable solvent such as ethanol or DMF.

  • Base Addition: A catalytic amount of a base, for example, triethylamine or piperidine, is added to the reaction mixture.

  • Reaction Conditions: The mixture is then heated under reflux for a specified period (typically 2-8 hours), with the reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a cold solvent to remove impurities.

  • Purification: The crude product is further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol Outline:

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7, A549) are seeded in a 96-well plate at a specific density (e.g., 5 x 103 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiophene-pyridine compounds for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay

Biochemical assays are used to determine the direct inhibitory effect of the compounds on specific protein kinases.

General Kinase Assay Protocol (e.g., for FLT3 or EGFR):

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a suitable buffer.

  • Compound Addition: The thiophene-pyridine compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[15]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol Outline:

  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The thiophene-pyridine compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The thiophene-pyridine scaffold represents a highly promising platform for the development of novel therapeutic agents. The diverse biological activities, coupled with the synthetic accessibility of these compounds, make them attractive candidates for further investigation. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action and the identification of novel molecular targets will be crucial for translating the potential of these scaffolds into clinically effective drugs. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

A Technical Guide to Substituted Nicotinaldehyde Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nicotinaldehydes, a class of pyridine-based heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry and drug development. Their inherent reactivity and structural similarity to key biological molecules, such as nicotinamide adenine dinucleotide (NAD), make them attractive starting points for the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of substituted nicotinaldehyde derivatives, focusing on their synthesis, diverse biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new pharmaceuticals.

Synthesis of Substituted Nicotinaldehyde Derivatives

The synthesis of substituted nicotinaldehydes can be achieved through various established and modern organic chemistry methodologies. Key approaches include the functionalization of the pyridine ring followed by the introduction or modification of the aldehyde group.

General Synthetic Strategies

Common synthetic routes to substituted nicotinaldehydes involve:

  • Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. For the synthesis of substituted 2-chloronicotinaldehydes, enamides can be subjected to Vilsmeier cyclization.

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. It is particularly useful for introducing aryl or heteroaryl substituents onto the pyridine ring of a nicotinaldehyde precursor.

  • Reduction of Nicotinic Acid Derivatives: Substituted nicotinic acids or their derivatives, such as morpholinamides, can be selectively reduced to the corresponding aldehydes.

Biological Activities of Substituted Nicotinaldehyde Derivatives

Substituted nicotinaldehyde derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of drugs targeting a range of diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these compounds. Nicotinaldehyde itself has been identified as a novel precursor for NAD biosynthesis in leukemia cells.[1][2][3] This finding is particularly relevant in the context of cancer therapies that target NAD metabolism.[1][2][3]

Mechanism of Action: NAD Biosynthesis Pathway

A key mechanism underlying the anticancer effects of certain nicotinaldehyde derivatives involves their role in the salvage pathway of NAD biosynthesis. Cancer cells have a high demand for NAD to sustain their rapid proliferation and metabolism. Some anticancer agents, such as NAMPT inhibitors (e.g., APO866), work by depleting intracellular NAD levels, leading to cancer cell death.[1][2][3] However, the presence of nicotinaldehyde can counteract the effects of these drugs.[1][2][3] Nicotinaldehyde can be converted to nicotinic acid (NA), which then enters the Preiss-Handler pathway to replenish NAD stores, thus rescuing cancer cells from the effects of NAMPT inhibitors.[1][2][3] Understanding this pathway is crucial for designing more effective combination therapies.

NAD_Biosynthesis_Pathway cluster_NAMPT_Pathway NAMPT-dependent Pathway (Inhibited by APO866) cluster_Preiss_Handler_Pathway Preiss-Handler Pathway (Rescue Pathway) NAMPT NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAM Nicotinamide (NAM) NAM->NAMPT Inhibited by APO866 NAD NAD+ NMN->NAD NMNAT Nicotinaldehyde Nicotinaldehyde Aldehyde_Oxidase Aldehyde Oxidase Nicotinaldehyde->Aldehyde_Oxidase NA Nicotinic Acid (NA) Aldehyde_Oxidase->NA NAPRT NAPRT NA->NAPRT NA_Mononucleotide Nicotinic Acid Mononucleotide (NAMN) NAPRT->NA_Mononucleotide NA_Mononucleotide->NAD Cellular_Processes DNA Repair, Redox Reactions, Metabolism NAD->Cellular_Processes Required for APO866_Effect APO866 leads to NAD depletion and cancer cell death. Nicotinaldehyde_Effect Nicotinaldehyde can replenish NAD, counteracting APO866.

Figure 1: NAD Biosynthesis and the Role of Nicotinaldehyde.
Antimicrobial Activity

Derivatives of nicotinaldehyde and the closely related nicotinic acid and nicotinamide have shown significant activity against a variety of pathogenic microbes, including bacteria and fungi.[4]

  • Antibacterial Activity: Several studies have reported the synthesis of nicotinamide and nicotinic acid derivatives with potent activity against both Gram-positive and Gram-negative bacteria.[4] For instance, certain nicotinamides have demonstrated significant inhibition of Pseudomonas aeruginosa and Klebsiella pneumoniae.

  • Antifungal Activity: Nicotinamide derivatives have also been investigated as potential succinate dehydrogenase (SDH) inhibitors, a validated target for antifungal agents.[1][5][6] Some of these compounds have shown potent activity against phytopathogenic fungi like Rhizoctonia solani and Sclerotinia sclerotiorum.[1][5]

Other Biological Activities
  • Anticonvulsant Activity: Nicotinamide and its analogs have been shown to possess anticonvulsant properties, with a mechanism of action that appears to be distinct from classic anticonvulsants and may involve the GABA-ergic system.

  • α-Glucosidase Inhibitory Activity: Certain nicotinaldehyde-based azlactones have been identified as potent inhibitors of α-glucosidase, suggesting their potential for the development of anti-diabetic agents.

  • Antioxidant Activity: The free radical scavenging properties of some substituted nicotinaldehyde derivatives have been reported, indicating their potential as antioxidants.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of selected substituted nicotinaldehyde and related derivatives from the literature.

Table 1: Anticancer Activity of Substituted Nicotinaldehyde and Related Derivatives

Compound ClassCell LineActivity MetricValueReference
NicotinaldehydeJurkat, ML2EC50 (reversal of APO866-induced death)0.47 µM[2]
2-Mercapto-3H-quinazolineN/AGI5011.3 - 13.8 µM[7]
2-Carbonyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxideLeukemia cell linesGI50< 0.15 µM[8]
2-MercaptobenzoxazoleMDA-MB-231IC502.14 µM[9]
2-MercaptobenzoxazoleHeLaIC505.18 µM[9]

Table 2: Antimicrobial Activity of Substituted Nicotinaldehyde and Related Derivatives

Compound ClassMicroorganismActivity MetricValue (µg/mL)Reference
NicotinohydrazideRhizoctonia solaniEC500.13[10]
NicotinamideRhizoctonia solaniIC5015.8[5]
NicotinamideSclerotinia sclerotiorumIC5020.3[5]
NicotinamideCandida albicans SC5314MIC0.25[6]
NicotinamideStaphylococcus aureus (MDR)MIC78.12 - 312.5[11]
CinnamaldehydeAcinetobacter baumanniiMIC32 - 256[12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the advancement of research in this field. Below are representative protocols for a key synthetic method and a crucial biological assay.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling of 2-Aryl Nicotinaldehydes

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a substituted 2-chloronicotinaldehyde with an arylboronic acid.

Materials:

  • Substituted 2-chloronicotinaldehyde

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the substituted 2-chloronicotinaldehyde (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in toluene (2 mL).

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of toluene (8 mL), ethanol (1 mL), and water (1 mL) to the Schlenk flask.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Assay Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37 °C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental and Logical Workflows

Efficient drug discovery and development relies on systematic and often high-throughput workflows. The following diagram illustrates a general workflow for the screening and evaluation of a library of substituted nicotinaldehyde derivatives.

Experimental_Workflow cluster_Screening High-Throughput Screening (HTS) cluster_Validation Hit Validation & Lead Optimization cluster_Mechanism Mechanism of Action Studies start Design & Synthesis of Substituted Nicotinaldehyde Derivative Library primary_screening Primary Screening (e.g., Single-dose cytotoxicity) start->primary_screening hit_identification Hit Identification (Compounds with >50% inhibition) primary_screening->hit_identification dose_response Dose-Response Assays (IC50/MIC determination) hit_identification->dose_response sar_studies Structure-Activity Relationship (SAR) Studies dose_response->sar_studies lead_optimization Lead Optimization (Synthesis of analogs) sar_studies->lead_optimization moa_assays Mechanism of Action Assays (e.g., Enzyme inhibition, Apoptosis assays) sar_studies->moa_assays lead_optimization->primary_screening Iterative cycle pathway_analysis Signaling Pathway Analysis moa_assays->pathway_analysis preclinical Preclinical Development (In vivo studies, ADME/Tox) pathway_analysis->preclinical

Figure 2: General Workflow for Drug Discovery with Substituted Nicotinaldehydes.

Conclusion and Future Directions

Substituted nicotinaldehyde derivatives represent a promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the potential for diverse substitutions on the pyridine ring allow for the generation of large libraries of compounds for screening. The anticancer and antimicrobial activities are particularly noteworthy, with some derivatives showing potency comparable to or exceeding that of existing drugs.

Future research in this area should focus on:

  • Elucidation of Novel Mechanisms of Action: While the role of nicotinaldehyde in NAD biosynthesis is a significant finding, further investigation into other potential cellular targets and signaling pathways is warranted.

  • Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will be crucial for optimizing the potency and selectivity of these derivatives for their respective targets.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro studies need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

  • Development of Combination Therapies: Given the mechanism of action of some nicotinaldehyde derivatives, exploring their use in combination with other therapeutic agents could lead to synergistic effects and overcome drug resistance.

References

Methodological & Application

Application Notes and Protocols for 5-(Thiophen-3-yl)nicotinaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-(Thiophen-3-yl)nicotinaldehyde as a versatile precursor in medicinal chemistry. The unique structural combination of a thiophene ring and a pyridine moiety makes it a valuable scaffold for the synthesis of novel therapeutic agents. The aldehyde functionality serves as a key reactive handle for the construction of a diverse range of molecular architectures, including Schiff bases and chalcones, with potential applications in antimicrobial, antifungal, and anticancer therapies.

Introduction

This compound is a heterocyclic building block that holds significant promise in drug discovery. The thiophene ring is a well-established pharmacophore in numerous FDA-approved drugs, often serving as a bioisosteric replacement for a phenyl ring to enhance physicochemical and pharmacokinetic properties. The pyridine ring contributes to the molecule's polarity and potential for hydrogen bonding, which can be crucial for target engagement. The aldehyde group at the 3-position of the pyridine ring is a versatile functional group that can readily undergo a variety of chemical transformations, making it an ideal starting point for the synthesis of compound libraries for biological screening.

Synthetic Applications and Protocols

The aldehyde group of this compound is the primary site for synthetic elaboration. Two key classes of derivatives that can be readily synthesized are Schiff bases and chalcones.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized via the condensation reaction between an aldehyde and a primary amine. These compounds have a broad range of biological activities, including antimicrobial and anticancer properties.

Experimental Protocol: General Procedure for Schiff Base Synthesis

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Amine Addition: Add the desired primary amine (1 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a period of 2-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.

Synthesis of Chalcone Derivatives

Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an aldehyde and an acetophenone in the presence of a base. Chalcones are known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer effects.

Experimental Protocol: General Procedure for Chalcone Synthesis

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, with stirring.

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction should be monitored by TLC.

  • Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl. The precipitated chalcone can be collected by filtration.

  • Purification: Wash the crude product with water and then purify by recrystallization from a suitable solvent like ethanol to obtain the pure chalcone.

Biological Activities of Derivatives

While specific biological data for derivatives of this compound is emerging, the broader class of thiophene- and pyridine-containing molecules has shown significant therapeutic potential.

Antifungal Activity

Derivatives of nicotinamide containing a thiophene moiety have demonstrated potent fungicidal activity. This suggests that derivatives of this compound could also exhibit similar properties.

Compound ClassTarget OrganismEC50 (mg/L)Reference
N-(thiophen-2-yl)nicotinamide derivative 4aPseudoperonospora cubensis4.69[1][2]
N-(thiophen-2-yl)nicotinamide derivative 4fPseudoperonospora cubensis1.96[1][2]
Commercial Fungicide (Diflumetorim)Pseudoperonospora cubensis21.44[1][2]
Commercial Fungicide (Flumorph)Pseudoperonospora cubensis7.55[1][2]
Anticancer Activity

Thiophenyl derivatives of nicotinamide have been shown to be metabolized into unnatural NAD derivatives that inhibit inosine monophosphate dehydrogenase (IMPDH), an important target in cancer therapy, particularly for neuronal cancers.[3] This highlights a potential mechanism of action for anticancer agents derived from this compound.

Visualizing Synthesis and Signaling Pathways

To further illustrate the utility of this compound, the following diagrams depict a general synthetic workflow and a relevant biological signaling pathway.

Synthesis_Workflow precursor This compound schiff_base Schiff Base Derivative precursor->schiff_base Condensation chalcone Chalcone Derivative precursor->chalcone Claisen-Schmidt Condensation amine Primary Amine (R-NH2) acetophenone Acetophenone (Ar-C(O)CH3)

Caption: Synthetic routes from this compound.

IMPDH_Inhibition_Pathway cluster_pathway NAD Salvage Pathway ThioNic Thiophenyl-Nicotinamide Derivative NAMPT NAMPT ThioNic->NAMPT Metabolized by NMNAT NMNAT NAMPT->NMNAT Produces Intermediate uNAD Unnatural NAD Analog NMNAT->uNAD Forms IMPDH IMPDH uNAD->IMPDH Inhibits GTP GTP Synthesis IMPDH->GTP Required for Proliferation Cell Proliferation GTP->Proliferation Drives

Caption: IMPDH inhibition by a thiophenyl-nicotinamide derivative.

References

Application Notes and Protocols for the Derivatization of the Aldehyde Group in 5-(Thiophen-3-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the derivatization of the aldehyde group of 5-(thiophen-3-yl)nicotinaldehyde. This versatile building block, incorporating both a thiophene and a pyridine ring, is a valuable scaffold in medicinal chemistry. Its derivatives have shown significant potential as antifungal, antimicrobial, and anticancer agents. The protocols provided herein are based on established organic chemistry principles and analogous reactions reported for structurally similar compounds.

Chemical Properties and Reactivity

The aldehyde group in this compound is a key site for chemical modification, allowing for a diverse range of synthetic transformations. The primary reactions involving this functional group include oxidation, reduction, imine formation (Schiff base), Knoevenagel condensation, Wittig reaction, and reductive amination. The thiophene and pyridine rings also offer sites for further modification, though this document focuses on the aldehyde moiety.

Data Presentation: Summary of Derivatization Reactions

The following table summarizes the key derivatization reactions of the aldehyde group in this compound, along with typical reagents and expected products. Please note that specific yields are highly dependent on the substrate and reaction conditions and should be optimized for each derivative.

Reaction TypeReagent(s)Product TypeGeneral Yield Range (%)
OxidationPotassium permanganate (KMnO₄) or Hydrogen peroxide (H₂O₂)Carboxylic Acid70-95
ReductionSodium borohydride (NaBH₄)Primary Alcohol85-98
Imine SynthesisPrimary Amine (e.g., Aniline)Imine (Schiff Base)75-90
Knoevenagel CondensationActive Methylene Compound (e.g., Malononitrile)α,β-Unsaturated Compound60-85
Wittig ReactionPhosphonium YlideAlkene50-80
Reductive AminationAmine, Reducing Agent (e.g., NaBH₃CN)Secondary or Tertiary Amine60-80

Experimental Protocols

The following are detailed experimental protocols for the key derivatization reactions of this compound.

Protocol 1: Oxidation to 5-(Thiophen-3-yl)nicotinic Acid

Principle: The aldehyde group is oxidized to a carboxylic acid using a strong oxidizing agent. This derivative is a key intermediate for the synthesis of amides and esters.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of water and ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (1.2 eq) to the flask and cool the mixture in an ice bath.

  • Slowly add a solution of potassium permanganate (1.5 eq) in water to the reaction mixture with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a small amount of ethanol to consume excess KMnO₄.

  • Filter the mixture to remove the manganese dioxide precipitate and wash the solid with water.

  • Combine the filtrates and cool in an ice bath. Acidify the solution by the dropwise addition of concentrated HCl until a precipitate forms.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-(thiophen-3-yl)nicotinic acid.

Protocol 2: Reduction to [5-(Thiophen-3-yl)pyridin-3-yl]methanol

Principle: The aldehyde is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

  • In a separate container, prepare a solution of sodium borohydride (1.5 eq) in the same solvent.

  • Slowly add the NaBH₄ solution to the aldehyde solution with continuous stirring. The reaction is exothermic.

  • After the addition is complete, allow the reaction to stir at room temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, [5-(thiophen-3-yl)pyridin-3-yl]methanol. Purify by column chromatography if necessary.[1][2][3]

Protocol 3: Imine (Schiff Base) Synthesis

Principle: The aldehyde undergoes condensation with a primary amine to form an imine. A catalytic amount of acid is often used.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Ethanol or Toluene

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with Dean-Stark trap (if using toluene)

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol or toluene, add the primary amine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • If using toluene, attach a Dean-Stark trap to remove water azeotropically and reflux the mixture. If using ethanol, reflux the mixture.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 4: Knoevenagel Condensation

Principle: The aldehyde reacts with an active methylene compound in the presence of a base to form an α,β-unsaturated product.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, diethyl malonate)

  • Piperidine or another basic catalyst

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq) and the active methylene compound (1.2 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (a few drops).

  • Reflux the reaction mixture for 2-6 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product crystallizes out, collect it by filtration and wash with cold ethanol.

  • If not, concentrate the solution under reduced pressure and purify the residue by column chromatography.[4][5]

Protocol 5: Wittig Reaction

Principle: The aldehyde reacts with a phosphonium ylide to form an alkene, replacing the C=O bond with a C=C bond.

Materials:

  • This compound

  • Phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, DMSO)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.2 eq) in anhydrous THF.

  • Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide (a color change is often observed).

  • Stir the ylide solution for 30-60 minutes at room temperature.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.[6][7][8]

Protocol 6: Reductive Amination

Principle: The aldehyde first reacts with an amine to form an imine in situ, which is then reduced to a more stable amine in a one-pot reaction.

Materials:

  • This compound

  • Primary or secondary amine

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and the amine (1.2 eq) in DCM or DCE in a round-bottom flask.

  • If the amine salt is used, add a base like triethylamine to liberate the free amine. A small amount of acetic acid can be added to catalyze imine formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for several hours to overnight. Monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography.[9][10][11]

Mandatory Visualizations

experimental_workflow cluster_reactions Derivatization Reactions cluster_products Derivative Products start This compound oxidation Oxidation (e.g., KMnO4) start->oxidation reduction Reduction (e.g., NaBH4) start->reduction imine Imine Synthesis (e.g., R-NH2) start->imine knoevenagel Knoevenagel (Active Methylene) start->knoevenagel wittig Wittig Reaction (Phosphonium Ylide) start->wittig red_amination Reductive Amination (R2NH, NaBH3CN) start->red_amination acid Carboxylic Acid oxidation->acid alcohol Primary Alcohol reduction->alcohol schiff_base Imine (Schiff Base) imine->schiff_base alkene_cn alpha,beta-Unsaturated Compound knoevenagel->alkene_cn alkene_wittig Alkene wittig->alkene_wittig amine Secondary/Tertiary Amine red_amination->amine

Caption: General workflow for the derivatization of this compound.

antifungal_pathway cluster_membrane Fungal Cell Membrane compound Thiophene-Pyridine Derivative enzyme Ergosterol Biosynthesis Enzymes (e.g., CYP51) compound->enzyme Inhibition membrane_integrity Membrane Integrity and Fluidity compound->membrane_integrity Disruption ergosterol Ergosterol ergosterol->membrane_integrity enzyme->ergosterol cell_death Fungal Cell Death membrane_integrity->cell_death lanosterol Lanosterol lanosterol->enzyme squalene Squalene squalene->lanosterol ...

References

Application Note & Protocol: Gram-Scale Synthesis of 5-(Thiophen-3-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the gram-scale synthesis of 5-(Thiophen-3-yl)nicotinaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis is based on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromonicotinaldehyde and 3-thiopheneboronic acid. This method is robust, scalable, and affords the desired product in good yield. This application note includes a step-by-step experimental procedure, a comprehensive list of materials, and a summary of quantitative data in a tabular format. Additionally, a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility.

Introduction

Heterocyclic compounds containing both pyridine and thiophene moieties are of significant interest in drug discovery and development due to their diverse biological activities. This compound serves as a key intermediate for the synthesis of a wide range of more complex molecules. The protocol described herein outlines a reliable method for its preparation on a gram scale, making it accessible for further research and development. The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction, known for its high functional group tolerance and mild reaction conditions.[1][2]

Reaction Scheme

The synthesis of this compound is achieved via a Suzuki-Miyaura cross-coupling reaction as depicted below:

Scheme 1: Synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
5-Bromonicotinaldehyde≥97%Commercially Available
3-Thiopheneboronic acid≥97%Commercially Available
Tetrakis(triphenylphosphine)palladium(0)99%Commercially Available
Sodium carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Ethanol200 proofCommercially Available
Deionized Water
Ethyl acetateACS GradeCommercially Available
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Round-bottom flask (500 mL)
Reflux condenser
Magnetic stirrer with heating mantle
Separatory funnel (500 mL)
Rotary evaporator
Silica gel for column chromatography60 Å, 230-400 mesh
Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, combine 5-bromonicotinaldehyde (1.0 eq), 3-thiopheneboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio. The total solvent volume should be sufficient to ensure good stirring of the reaction mixture (approximately 10-15 mL per gram of 5-bromonicotinaldehyde).

  • Catalyst Addition: To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (5-bromonicotinaldehyde) is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 9:1 and gradually increasing the polarity) to afford this compound as a solid.

  • Characterization: The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The product should be stored in a cool, dry, and dark place.[3]

Quantitative Data

ReagentMolar Mass ( g/mol )MolesEquivalentsMass (g)
5-Bromonicotinaldehyde186.000.05381.010.0
3-Thiopheneboronic acid127.960.06451.28.25
Sodium carbonate105.990.10762.011.4
Tetrakis(triphenylphosphine)palladium(0)1155.560.00160.031.85

Table 1: Reagent quantities for a gram-scale synthesis of this compound.

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A Combine Reactants: 5-Bromonicotinaldehyde 3-Thiopheneboronic acid Sodium Carbonate B Add Degassed Solvents: Toluene, Ethanol, Water A->B C Add Catalyst: Pd(PPh₃)₄ B->C D Heat to Reflux (85-90 °C) under Nitrogen C->D E Monitor by TLC (4-6 hours) D->E F Cool to RT & Add Water E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over MgSO₄ & Concentrate H->I J Flash Column Chromatography I->J K Characterize by NMR, MS J->K

Figure 1: Workflow for the gram-scale synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts are toxic and should be handled with care.

  • Toluene is flammable and toxic. Avoid inhalation and contact with skin.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a detailed and reproducible protocol for the gram-scale synthesis of this compound. The use of a Suzuki-Miyaura cross-coupling reaction ensures a high-yielding and efficient process. This protocol is intended to be a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the production of this important building block for further scientific investigation.

References

The Role of 5-(Thiophen-3-yl)nicotinaldehyde Scaffolds in Kinase Inhibitor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. Within the vast chemical space explored for kinase inhibitor design, heterocyclic scaffolds play a pivotal role due to their ability to form key interactions within the ATP-binding pocket of kinases.

The thiophene-pyridine core, exemplified by structures related to 5-(thiophen-3-yl)nicotinaldehyde, represents a "privileged scaffold" in medicinal chemistry. This structural motif is present in numerous biologically active compounds and offers a versatile platform for the synthesis of potent and selective kinase inhibitors. The thiophene ring can act as a bioisosteric replacement for a phenyl group, often improving physicochemical properties and metabolic stability, while the pyridine ring can engage in crucial hydrogen bonding interactions within the kinase hinge region.

While a direct, step-by-step synthesis of a specific kinase inhibitor starting from this compound is not extensively documented in publicly available literature, the chemical functionalities of this molecule—an aldehyde group for further elaboration and the thiophene-pyridine core for kinase recognition—make it a highly valuable, albeit hypothetical, starting point for the design and synthesis of novel kinase inhibitors. These application notes will, therefore, focus on the general principles, synthetic strategies, and biological evaluation methods relevant to the development of kinase inhibitors based on the broader class of thiophene- and pyridine-containing compounds.

Application Notes

Design Principles of Thiophene-Pyridine Based Kinase Inhibitors

The design of kinase inhibitors based on the thiophene-pyridine scaffold generally follows established principles of targeting the ATP-binding site. The core scaffold can be strategically decorated with various substituents to optimize potency, selectivity, and pharmacokinetic properties.

  • Hinge Binding: The pyridine nitrogen is often crucial for forming one or more hydrogen bonds with the kinase hinge region, a critical interaction for anchoring the inhibitor.

  • Hydrophobic Pockets: The thiophene ring and other appended hydrophobic groups can occupy the hydrophobic regions within the ATP-binding cleft, contributing to binding affinity.

  • Solvent Front Exposure: Modifications at positions extending towards the solvent-exposed region of the active site can be used to enhance selectivity and improve physicochemical properties such as solubility.

  • Gatekeeper Residue Interaction: The nature and size of the substituent on the thiophene or pyridine ring can be tailored to accommodate or clash with the "gatekeeper" residue, a key determinant of kinase selectivity.

General Synthetic Strategies

The aldehyde functionality of this compound provides a versatile handle for a variety of chemical transformations to build more complex kinase inhibitor scaffolds.

  • Reductive Amination: The aldehyde can be reacted with a primary or secondary amine in the presence of a reducing agent to form an amino-alkyl linkage, a common strategy to introduce side chains that can interact with specific regions of the kinase.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, enabling the extension of the molecule and the introduction of different functional groups.

  • Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds to form α,β-unsaturated systems, which can act as Michael acceptors or be further functionalized.

  • Oxidation and Amide Coupling: The aldehyde can be oxidized to the corresponding carboxylic acid, which can then be coupled with various amines to form amide bonds, a prevalent linkage in many kinase inhibitors.

A prevalent method for the synthesis of the core 5-aryl-nicotinaldehyde scaffold itself is the Suzuki-Miyaura cross-coupling reaction.[1] This powerful palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between a halogenated pyridine derivative and a thiophene boronic acid.[1]

Experimental Protocols

The following are representative, generalized protocols for key reactions and assays involved in the development of thiophene-pyridine based kinase inhibitors.

Protocol 1: Synthesis of a 5-(Thiophen-3-yl)nicotinamide Derivative (Hypothetical)

This protocol describes a hypothetical pathway to a kinase inhibitor scaffold starting from this compound.

Step 1: Oxidation of this compound to 5-(Thiophen-3-yl)nicotinic acid

  • Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of acetone and water.

  • Add potassium permanganate (KMnO4) (2.0 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium sulfite.

  • Filter the mixture through a pad of celite and wash with water.

  • Acidify the filtrate with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-(thiophen-3-yl)nicotinic acid.

Step 2: Amide Coupling with a Substituted Aniline

  • To a solution of 5-(thiophen-3-yl)nicotinic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted aniline (e.g., 4-amino-3-methoxyphenol) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-(thiophen-3-yl)nicotinamide derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Create a series of dilutions of the test compound in assay buffer.

  • In a 96-well or 384-well plate, add the kinase, the appropriate peptide substrate, and ATP.

  • Add the diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format, or by using a technology that detects the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 3: Cell-Based Proliferation Assay

This protocol describes a common method to evaluate the anti-proliferative effect of a compound on cancer cell lines.

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series). Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent for a luminescent cell viability assay (e.g., CellTiter-Glo®).

  • Incubate for the recommended time to allow for the conversion of the reagent.

  • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of cell growth inhibition for each concentration.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Data Presentation

The inhibitory activities of thiophene-based kinase inhibitors are typically summarized in tables for easy comparison. The following tables present hypothetical data for a series of compounds derived from a thiophene-pyridine scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Hypothetical Thiophene-Pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)
TPI-001Kinase A50
TPI-002Kinase A25
TPI-003Kinase A150
TPI-001Kinase B>1000
TPI-002Kinase B500
TPI-003Kinase B>1000

Table 2: Anti-proliferative Activity of Hypothetical Thiophene-Pyridine Derivatives

Compound IDCell LineGI50 (µM)
TPI-001Cancer Cell Line X0.5
TPI-002Cancer Cell Line X0.2
TPI-003Cancer Cell Line X2.1
TPI-001Cancer Cell Line Y1.2
TPI-002Cancer Cell Line Y0.8
TPI-003Cancer Cell Line Y5.6

Visualizations

Signaling Pathway

The following diagram illustrates a simplified, generic signaling pathway that is often targeted by kinase inhibitors. Dysregulation of such pathways, for example, through mutations in the receptor tyrosine kinase or downstream components, can lead to uncontrolled cell proliferation.

G Generic Kinase Signaling Pathway cluster_0 Cell Surface cluster_1 Intracellular Signaling cluster_2 Nuclear Events Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinase 1 Downstream Kinase 1 Receptor Tyrosine Kinase->Downstream Kinase 1 Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Transcription Factors Transcription Factors Downstream Kinase 2->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase

Caption: A generic receptor tyrosine kinase signaling pathway leading to cell proliferation, and its inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and initial evaluation of novel kinase inhibitors.

G Kinase Inhibitor Discovery Workflow Start Start Library Synthesis Library Synthesis Start->Library Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Library Synthesis->In Vitro Kinase Assay Hit Identification Hit Identification In Vitro Kinase Assay->Hit Identification Hit Identification->Library Synthesis Inactive Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) Active? Lead Optimization (SAR)->In Vitro Kinase Assay Cell-Based Assays Cell-Based Assays Lead Optimization (SAR)->Cell-Based Assays Cell-Based Assays->Lead Optimization (SAR) Inactive Promising Lead Promising Lead Cell-Based Assays->Promising Lead Active?

Caption: A typical workflow for the discovery and optimization of kinase inhibitors.

Logical Relationship

The following diagram illustrates the logical relationship between the chemical structure of a thiophene-pyridine based inhibitor and its biological activity.

G Structure-Activity Relationship Logic Core Scaffold Thiophene-Pyridine Core Final Compound Final Compound Core Scaffold->Final Compound Substituent R1 Substituent R1 Substituent R1->Final Compound Substituent R2 Substituent R2 Substituent R2->Final Compound Biological Activity Potency & Selectivity Final Compound->Biological Activity

Caption: The relationship between chemical structure and biological activity in kinase inhibitor design.

Conclusion

The this compound scaffold and its analogs represent a promising starting point for the development of novel kinase inhibitors. The inherent properties of the thiophene and pyridine rings provide a solid foundation for achieving high-affinity binding to the kinase ATP pocket. By employing a variety of synthetic transformations and guided by rational drug design principles, this core structure can be elaborated into potent and selective inhibitors. The protocols and data presented herein provide a general framework for researchers to design, synthesize, and evaluate new chemical entities based on this important heterocyclic motif, with the ultimate goal of developing next-generation targeted therapies.

References

Application Notes and Protocols for the Functionalization of the Thiophene Ring in 5-(Thiophen-3-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical functionalization of the thiophene ring in 5-(Thiophen-3-yl)nicotinaldehyde. This versatile scaffold is a key building block in medicinal chemistry, particularly for the development of kinase inhibitors. The following protocols detail methods for selective halogenation, lithiation, and cross-coupling reactions, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies and drug discovery programs.

Introduction

This compound combines the structural features of a pyridine and a thiophene ring, both of which are prevalent in numerous biologically active compounds. The thiophene moiety, in particular, serves as a versatile platform for chemical modification to modulate the pharmacological properties of the molecule. Thiophene and its derivatives are known to be privileged pharmacophores in medicinal chemistry, with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1] Functionalization of the thiophene ring in this compound allows for the exploration of chemical space around this core structure, which is crucial for optimizing potency, selectivity, and pharmacokinetic profiles of potential drug candidates.

Strategic Considerations for Functionalization

The presence of the aldehyde group on the pyridine ring necessitates a strategic approach to the functionalization of the thiophene ring. The aldehyde is susceptible to oxidation, reduction, and nucleophilic attack, and therefore, may require protection during certain reaction steps to ensure chemoselectivity. Furthermore, the electronic properties of the nicotinoyl substituent influence the reactivity and regioselectivity of reactions on the thiophene ring. As an electron-withdrawing group, it deactivates the thiophene ring towards electrophilic substitution but can direct lithiation to the adjacent C2 and C5 positions.

Experimental Protocols

The following protocols are designed to be starting points for the functionalization of this compound. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

Protocol 1: Protection of the Aldehyde Group as a Diethyl Acetal

To prevent unwanted side reactions of the aldehyde functionality during subsequent functionalization steps, it is crucial to protect it. A common and effective method is the formation of a diethyl acetal.

Experimental Workflow:

G cluster_protection Aldehyde Protection Start This compound Reagents Triethyl orthoformate Ethanol Catalytic Acid (e.g., p-TsOH) Start->Reagents Add Reaction Stir at room temperature Reagents->Reaction Conditions Workup Quench with base Aqueous workup Reaction->Workup After completion Purification Column chromatography Workup->Purification Product 3-(Diethoxymethyl)-5-(thiophen-3-yl)pyridine Purification->Product

Caption: Workflow for the protection of this compound as a diethyl acetal.

Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol (0.2 M), add triethyl orthoformate (3.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(diethoxymethyl)-5-(thiophen-3-yl)pyridine.

ParameterValue/Condition
Starting Material This compound
Reagents Triethyl orthoformate, Ethanol, p-TsOH
Solvent Anhydrous Ethanol
Temperature Room Temperature
Reaction Time 2-6 hours (monitor by TLC)
Expected Yield >90%
Protocol 2: Regioselective Bromination of the Thiophene Ring at the C5-Position

Halogenation of the thiophene ring provides a versatile handle for further functionalization, such as cross-coupling reactions. The C5 position is generally the most susceptible to electrophilic substitution.

Experimental Workflow:

G cluster_bromination Regioselective Bromination Start 3-(Diethoxymethyl)-5-(thiophen-3-yl)pyridine Reagents N-Bromosuccinimide (NBS) Anhydrous THF Start->Reagents Add Reaction Stir in the dark at 0°C to room temperature Reagents->Reaction Conditions Workup Aqueous workup Reaction->Workup After completion Purification Column chromatography Workup->Purification Product 5-(5-Bromo-thiophen-3-yl)-3-(diethoxymethyl)pyridine Purification->Product

Caption: Workflow for the regioselective bromination of the protected this compound.

Methodology:

  • Dissolve the acetal-protected this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) and cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture in the dark and allow it to warm to room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the C5-brominated product.

ParameterValue/Condition
Starting Material 3-(Diethoxymethyl)-5-(thiophen-3-yl)pyridine
Reagents N-Bromosuccinimide (NBS)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0°C to Room Temperature
Reaction Time 12-16 hours
Expected Yield 70-85%
Protocol 3: Suzuki-Miyaura Cross-Coupling of the C5-Brominated Thiophene

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. This protocol describes the coupling of the C5-brominated thiophene with an arylboronic acid.

Experimental Workflow:

G cluster_suzuki Suzuki-Miyaura Cross-Coupling Start 5-(5-Bromo-thiophen-3-yl)-3-(diethoxymethyl)pyridine Reagents Arylboronic acid Pd catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Start->Reagents Combine & Heat Solvent Dioxane/Water Reagents->Solvent Combine & Heat Reaction Heat under inert atmosphere Solvent->Reaction Combine & Heat Workup Aqueous workup Reaction->Workup After completion Purification Column chromatography Workup->Purification Product 5-(5-Aryl-thiophen-3-yl)-3-(diethoxymethyl)pyridine Purification->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • To a degassed mixture of 5-(5-bromo-thiophen-3-yl)-3-(diethoxymethyl)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a dioxane/water mixture (4:1, 0.1 M), add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 90-100°C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.

  • Monitor the reaction progress by TLC. Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue/Condition
Starting Material 5-(5-Bromo-thiophen-3-yl)-3-(diethoxymethyl)pyridine
Reagents Arylboronic acid, Pd(PPh3)4, K2CO3
Solvent Dioxane/Water (4:1)
Temperature 90-100°C
Reaction Time 4-12 hours
Expected Yield 60-90%
Protocol 4: Deprotection of the Aldehyde Group

The final step to obtain the functionalized this compound derivative is the deprotection of the acetal.

Methodology:

  • Dissolve the protected, functionalized thiophene derivative in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the deprotection is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent and purify as needed.

Biological Context: Thiophene-Pyridine Derivatives as Kinase Inhibitors

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. For instance, compounds with a thiophene-pyridine scaffold have been identified as potent inhibitors of kinases like PI3K, AKT, and VEGFR-2.[2][3][4] These kinases are crucial nodes in signaling pathways that control cell growth, proliferation, survival, and angiogenesis.

Signaling Pathway:

G cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivative Inhibitor->RTK Inhibitor->PI3K Inhibitor->AKT

Caption: Simplified signaling pathway showing the inhibitory action of this compound derivatives on key kinases.

The functionalization of the thiophene ring allows for the fine-tuning of the inhibitory activity and selectivity of these compounds. By introducing different substituents at the C2 and C5 positions, researchers can optimize interactions with the kinase active site, leading to the development of more effective and targeted therapies.

Summary of Quantitative Data

The following table summarizes typical reaction conditions and expected yields for the functionalization of the this compound scaffold. These values are based on literature precedents for similar substrates and should be used as a guideline for experimental design.

ReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
Aldehyde Protection This compoundTriethyl orthoformate, p-TsOHEthanolRT2-6>90
C5-Bromination Acetal-protected starting materialNBSTHF0 to RT12-1670-85
Suzuki Coupling C5-Bromo-thiophene derivativeArylboronic acid, Pd(PPh3)4, K2CO3Dioxane/H2O90-1004-1260-90
Aldehyde Deprotection Acetal-protected final productHCl or p-TsOHAcetone/H2ORT1-4>90

Disclaimer: These protocols and data are intended for guidance and should be adapted and optimized by qualified researchers. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: 5-(Thiophen-3-yl)nicotinaldehyde in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Thiophen-3-yl)nicotinaldehyde is a versatile heterocyclic building block with significant potential in the field of organic electronics. Its unique molecular structure, combining an electron-rich thiophene ring and an electron-deficient pyridine ring, makes it an excellent candidate for the synthesis of donor-acceptor (D-A) materials. These materials are crucial for the development of high-performance organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The aldehyde functionality provides a convenient handle for various chemical transformations, allowing for the facile synthesis of a wide range of conjugated polymers and small molecules with tunable optoelectronic properties.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of active materials for organic electronic devices.

Key Properties and Characteristics

PropertyValue
Molecular Formula C₁₀H₇NOS
Molecular Weight 189.23 g/mol
CAS Number 342601-30-3
Appearance Off-white to yellow solid
Solubility Soluble in common organic solvents (e.g., THF, Chloroform, Toluene)
Key Functional Groups Aldehyde, Thiophene, Pyridine

Applications in Organic Electronics

The unique electronic structure of this compound allows for its incorporation into various organic semiconductor materials.

  • Organic Field-Effect Transistors (OFETs): Polymers and small molecules derived from this building block can exhibit excellent charge transport characteristics. The thiophene moiety generally contributes to good hole mobility (p-type), while the pyridine unit can enhance electron affinity, potentially leading to ambipolar or n-type behavior upon appropriate molecular design.

  • Organic Photovoltaics (OPVs): The donor-acceptor nature of the this compound unit is highly desirable for OPV applications. Materials incorporating this moiety can exhibit broad absorption spectra and efficient charge separation at the donor-acceptor interface, leading to high power conversion efficiencies.

  • Organic Light-Emitting Diodes (OLEDs): By modifying the molecular structure to include emissive units, derivatives of this compound can be used as emitters or host materials in OLEDs.

Experimental Protocols

Protocol 1: Synthesis of a Donor-Acceptor Polymer via Suzuki Polycondensation

This protocol describes a representative synthesis of a conjugated polymer for OFET applications using this compound as a precursor. The aldehyde is first converted to a dibrominated monomer.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • 2,5-bis(trimethylstannyl)thiophene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene, anhydrous

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Bromination of this compound:

    • Dissolve this compound (1 eq.) in DMF in a round-bottom flask.

    • Slowly add NBS (2.2 eq.) in portions at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2,4-dibromo-5-(thiophen-3-yl)nicotinaldehyde.

  • Suzuki Polycondensation:

    • In a Schlenk flask, combine 2,4-dibromo-5-(thiophen-3-yl)nicotinaldehyde (1 eq.), 2,5-bis(trimethylstannyl)thiophene (1 eq.), and Pd(PPh₃)₄ (2-5 mol%).

    • Add anhydrous toluene via syringe.

    • Degas the mixture by three freeze-pump-thaw cycles.

    • Heat the reaction mixture at 90-100 °C for 48 hours under an inert atmosphere.

    • Cool the reaction to room temperature and precipitate the polymer by adding methanol.

    • Filter the polymer and wash with methanol and acetone.

    • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

    • Precipitate the polymer from the chloroform fraction into methanol, filter, and dry under vacuum.

Suzuki_Polycondensation start This compound bromination Bromination (NBS, DMF) start->bromination monomer Dibrominated Monomer bromination->monomer suzuki Suzuki Polycondensation (Pd(PPh₃)₄, Toluene) monomer->suzuki stannyl 2,5-bis(trimethylstannyl)thiophene stannyl->suzuki polymer Conjugated Polymer suzuki->polymer purification Purification (Soxhlet Extraction) polymer->purification final_polymer Purified Polymer for OFETs purification->final_polymer

Fig. 1: Synthetic workflow for a conjugated polymer.
Protocol 2: Synthesis of a Small Molecule via Knoevenagel Condensation

This protocol outlines the synthesis of a small molecule acceptor for OPV applications.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Knoevenagel Condensation:

    • Dissolve this compound (1 eq.) and malononitrile (1.1 eq.) in ethanol in a round-bottom flask.

    • Add a catalytic amount of piperidine (2-3 drops).

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature. The product should precipitate.

    • Filter the solid product and wash with cold ethanol.

    • Recrystallize the product from ethanol to obtain the pure small molecule.

Knoevenagel_Condensation start This compound condensation Knoevenagel Condensation (Piperidine, Ethanol, Reflux) start->condensation malononitrile Malononitrile malononitrile->condensation product Small Molecule Acceptor condensation->product recrystallization Recrystallization product->recrystallization final_product Purified Small Molecule for OPVs recrystallization->final_product

Fig. 2: Synthetic workflow for a small molecule acceptor.
Protocol 3: Fabrication and Characterization of an OFET Device

Device Architecture: Bottom-gate, top-contact (BGTC)

Materials:

  • Synthesized polymer from Protocol 1

  • Highly doped Si wafer with a 300 nm SiO₂ layer (gate/dielectric)

  • Trichloro(octadecyl)silane (OTS) for surface treatment

  • Chloroform (spectroscopic grade)

  • Gold (for source/drain electrodes)

Procedure:

  • Substrate Preparation:

    • Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

    • Treat the SiO₂ surface with an OTS self-assembled monolayer by vapor deposition or solution immersion to create a hydrophobic surface.

  • Active Layer Deposition:

    • Prepare a solution of the synthesized polymer in chloroform (e.g., 5 mg/mL).

    • Spin-coat the polymer solution onto the OTS-treated SiO₂ substrate at 2000 rpm for 60 seconds.

    • Anneal the film at 120 °C for 30 minutes in a nitrogen-filled glovebox.

  • Electrode Deposition:

    • Deposit 50 nm thick gold source and drain electrodes through a shadow mask by thermal evaporation. The channel length and width are defined by the mask (e.g., L = 50 µm, W = 1000 µm).

  • Characterization:

    • Measure the output and transfer characteristics of the OFET device in a nitrogen atmosphere using a semiconductor parameter analyzer.

    • Calculate the charge carrier mobility, on/off ratio, and threshold voltage from the transfer characteristics in the saturation regime.

OFET_Fabrication cluster_0 Substrate Preparation cluster_1 Active Layer Deposition cluster_2 Device Completion & Characterization sub_clean Si/SiO₂ Substrate Cleaning ots_treat OTS Surface Treatment sub_clean->ots_treat poly_sol Polymer Solution Preparation ots_treat->poly_sol spin_coat Spin-Coating poly_sol->spin_coat anneal Thermal Annealing spin_coat->anneal electrode Gold Electrode Deposition anneal->electrode characterize Electrical Characterization electrode->characterize

Fig. 3: Experimental workflow for OFET fabrication.

Expected Performance of Derived Materials

The following tables summarize the expected performance characteristics of materials derived from this compound based on reported data for structurally similar thiophene-based organic semiconductors.

Table 1: Expected OFET Performance of a Representative Polymer

ParameterExpected Value Range
Hole Mobility (µh) 0.01 - 0.5 cm²/Vs
On/Off Ratio 10⁵ - 10⁷
Threshold Voltage (Vth) -5 to -20 V

Table 2: Expected OPV Performance of a Representative Small Molecule Donor

ParameterExpected Value Range
Power Conversion Efficiency (PCE) 4 - 8 %
Open-Circuit Voltage (Voc) 0.80 - 0.95 V
Short-Circuit Current (Jsc) 8 - 15 mA/cm²
Fill Factor (FF) 0.55 - 0.70

Conclusion

This compound is a promising and versatile building block for the synthesis of novel organic semiconducting materials. The synthetic protocols provided herein offer a starting point for the development of new polymers and small molecules for a range of organic electronic applications. The expected performance data, based on analogous systems, highlight the potential of this building block to contribute to the advancement of high-performance OFETs and OPVs. Further research and optimization of molecular design and device engineering are expected to unlock the full potential of this valuable compound.

Application Notes and Protocols for the Catalytic Hydrogenation of 3-Cyanopyridine to Nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinaldehyde (3-pyridinecarboxaldehyde) is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3][4] The catalytic hydrogenation of 3-cyanopyridine offers a direct and efficient route to this valuable aldehyde. This document provides detailed application notes and experimental protocols for this conversion, focusing on the use of Raney nickel as a catalyst in an aqueous acetic acid medium. This method is highlighted for its economic and ecological advantages over alternatives that use expensive catalysts like rhodium or produce low yields.[2][3]

Reaction Pathway and Byproducts

The primary reaction involves the selective hydrogenation of the nitrile group of 3-cyanopyridine to an imine, which is then hydrolyzed to form nicotinaldehyde. However, over-reduction can lead to the formation of byproducts such as 3-picolylamine and 3-picolylalcohol. The reaction pathway is illustrated below.

ReactionPathway cluster_main Main Reaction cluster_side Side Reactions 3-Cyanopyridine 3-Cyanopyridine Imine_Intermediate Imine Intermediate 3-Cyanopyridine->Imine_Intermediate + H₂ / Catalyst Nicotinaldehyde Nicotinaldehyde Imine_Intermediate->Nicotinaldehyde + H₂O (Hydrolysis) 3-Picolylamine 3-Picolylamine Imine_Intermediate->3-Picolylamine + H₂ (Further Hydrogenation) 3-Picolylalcohol 3-Picolylalcohol Nicotinaldehyde->3-Picolylalcohol + H₂ (Over-reduction)

Caption: Reaction pathway for the catalytic hydrogenation of 3-cyanopyridine.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the catalytic hydrogenation of 3-cyanopyridine to nicotinaldehyde based on established protocols.[1][2]

Table 1: Reaction Conditions

ParameterValueReference
CatalystRaney Nickel[1][2]
Catalyst Loading2-10 wt% (relative to 3-cyanopyridine)[1][3]
SolventAqueous Acetic Acid[1][2]
pH3.5 - 7[1][3]
Temperature≤ 40°C (preferably 10-30°C)[1][2]
Hydrogen Pressure0.2 - 5 bar (preferably 0.5 - 1.5 bar)[2][3]
Reaction Time3 - 6 hours[2]

Table 2: Typical Yields and Byproduct Formation

Product / ByproductYield / ContentReference
Nicotinaldehyde82% - 93.3%[2][3]
3-Picolylamine1.1% - 1.5%[2]
3-Picolylalcohol0.1% - 0.4%[2]

Experimental Protocols

This section provides a detailed methodology for the catalytic hydrogenation of 3-cyanopyridine.

Materials and Equipment
  • Reactants: 3-cyanopyridine, Acetic Acid (glacial), Deionized Water

  • Catalyst: Raney Nickel (moist, ~60% Ni content)

  • Gases: Hydrogen (H₂), Nitrogen (N₂) or Argon (Ar) for inerting

  • Equipment:

    • Stirring autoclave

    • Hydrogen gas supply with pressure regulator

    • Filtration apparatus (e.g., sintered metal plate)

    • Standard laboratory glassware

    • pH meter

    • Analytical equipment (HPLC or GC) for yield determination

Experimental Workflow

ExperimentalWorkflow start Start prep Prepare Reactant Mixture (3-cyanopyridine, water, acetic acid) start->prep autoclave Charge Autoclave prep->autoclave add_catalyst Add Raney Nickel Catalyst autoclave->add_catalyst hydrogenation Hydrogenate under constant H₂ pressure add_catalyst->hydrogenation monitor Monitor H₂ uptake hydrogenation->monitor quench Quench reaction with N₂ or Ar monitor->quench ~110% theoretical H₂ uptake filter Filter to remove catalyst quench->filter analyze Analyze product solution (HPLC/GC) filter->analyze end End analyze->end

Caption: General experimental workflow for nicotinaldehyde synthesis.

Detailed Procedure
  • Reaction Setup:

    • In a stirring autoclave, prepare a mixture of 3-cyanopyridine, deionized water, and acetic acid. A typical ratio is 124.8 g of 3-cyanopyridine, 277 g of water, and 72.2 g of acetic acid.[2]

    • Add moist Raney nickel catalyst (e.g., 14.6 g with ~60% Ni content) suspended in a small amount of water (e.g., 50 g) to the reaction mixture.[2]

  • Hydrogenation:

    • Seal the autoclave and purge with an inert gas (nitrogen or argon).

    • Begin stirring and introduce hydrogen gas, maintaining a constant pressure of approximately 1 bar.[2]

    • Maintain the reaction temperature at or below 40°C, preferably between 20°C and 30°C.[1][2]

    • The pH of the reaction mixture should be maintained between 3.5 and 7. If necessary, acetic acid can be added continuously to maintain a constant pH (e.g., pH 5).[1][2]

    • Monitor the hydrogen uptake. The reaction is typically complete after approximately 5 hours, or when about 110% of the theoretical amount of hydrogen has been consumed.[2]

  • Work-up and Analysis:

    • Once the reaction is complete, stop the stirrer and quench the reaction by purging the autoclave with an inert gas.[2]

    • Filter the reaction mixture under an inert atmosphere to remove the Raney nickel catalyst. The catalyst can be rinsed with water.[2]

    • The resulting product is an aqueous solution of nicotinaldehyde.

    • Determine the yield of nicotinaldehyde and the concentration of byproducts (3-picolylamine and 3-picolylalcohol) using HPLC or by gravimetric analysis after derivatization.[2]

Safety Precautions

  • Raney nickel is pyrophoric and should be handled with care, always kept moist and under an inert atmosphere when possible.

  • Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated area with appropriate safety measures.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Nicotinaldehyde is a skin irritant.[5] Handle with care.

Conclusion

The catalytic hydrogenation of 3-cyanopyridine using Raney nickel in an aqueous acetic acid medium is a robust and efficient method for the production of nicotinaldehyde. By carefully controlling the reaction parameters such as temperature, pressure, and pH, high yields of the desired aldehyde can be achieved with minimal byproduct formation. The provided protocols offer a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to implement this important synthetic transformation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Thiophen-3-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-(Thiophen-3-yl)nicotinaldehyde synthesis. The primary synthetic route focused on is the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 5-bromo-3-nicotinaldehyde with thiophene-3-boronic acid in the presence of a palladium catalyst and a base.

Q2: I am experiencing very low to no yield in my reaction. What are the primary factors to investigate?

A2: Low yields in this specific Suzuki coupling can stem from several factors. The most critical to investigate are:

  • Catalyst activity: Inactive or poisoned catalyst is a common issue.

  • Reaction conditions: Suboptimal base, solvent, or temperature can significantly hinder the reaction.

  • Reagent quality: Degradation of the thiophene-3-boronic acid is a frequent problem.

  • Oxygen contamination: Inadequate degassing can lead to catalyst decomposition and side reactions.

Q3: What are the common side reactions that can lower the yield of the desired product?

A3: The primary side reactions to be aware of are:

  • Protodeboronation: The thiophene-3-boronic acid reacts with residual water or other protic sources, leading to the formation of thiophene and reducing the amount of nucleophile available for cross-coupling.[1]

  • Homocoupling: The thiophene-3-boronic acid can couple with itself to form 3,3'-bithiophene, particularly in the presence of oxygen.

  • Dehalogenation: The 5-bromo-3-nicotinaldehyde can be reduced to nicotinaldehyde.

Q4: How can I purify the final product, this compound?

A4: The most effective method for purification is column chromatography on silica gel.[2] A typical solvent system for elution would be a mixture of hexanes and ethyl acetate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via Suzuki-Miyaura coupling.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst • Use a fresh batch of palladium catalyst. • Consider using a pre-catalyst that is more air and moisture stable. • Ensure proper activation of the catalyst if required.
Poor Quality Boronic Acid • Use fresh thiophene-3-boronic acid. Boronic acids can degrade over time. • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) and using it in the reaction.
Inadequate Degassing • Thoroughly degas the solvent and the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique.
Incorrect Base • The choice of base is crucial. For heteroaryl couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective. If one base is not working, screen others. Ensure the base is finely powdered and dry.
Multiple Spots on TLC, Difficult Purification Homocoupling of Boronic Acid • Improve the degassing procedure to minimize oxygen in the reaction. • Use a slight excess of the 5-bromo-3-nicotinaldehyde to ensure the boronic acid is consumed.
Formation of Other Byproducts • Optimize the reaction temperature. Running the reaction at the lowest effective temperature can minimize side reactions. • Screen different palladium catalysts and ligands. The choice of ligand can significantly influence the selectivity of the reaction.
Reaction Stalls Before Completion Catalyst Deactivation • The pyridine nitrogen in the starting material can coordinate to the palladium center, leading to catalyst inhibition. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can mitigate this effect. • A higher catalyst loading might be necessary, but this should be optimized.
Insolubility of Reagents • Ensure that the chosen solvent system effectively dissolves all reactants at the reaction temperature. A mixture of solvents, such as dioxane/water or toluene/ethanol/water, can be beneficial.[2][3]

Data on Yield Optimization

Optimizing the Suzuki-Miyaura coupling is critical for maximizing the yield of this compound. The following table summarizes the effects of different reaction parameters on the yield of similar heteroaryl-heteroaryl couplings, providing a basis for optimization.

Catalyst (mol%) Ligand Base Solvent Temperature (°C) Yield (%) Reference/Notes
Pd(PPh₃)₄ (5)PPh₃Na₂CO₃Toluene/Ethanol/Water80-100Moderate to GoodA common starting point for this type of coupling.[2]
Pd₂(dba)₃ (2)SPhosK₃PO₄Dioxane/Water100Good to ExcellentBuchwald ligands are often effective for challenging heteroaryl couplings.
PdCl₂(dppf) (3)dppfK₂CO₃DME/Water90GoodDppf is a robust ligand for many Suzuki reactions.[1]
Pd(OAc)₂ (2)PCy₃K₃PO₄THF/Water80GoodTrialkylphosphine ligands can be effective for electron-rich substrates.[4]
Pd(OAc)₂ (0.1)NoneKOAcDMA120ModerateLigand-less conditions can be effective but often require higher temperatures.[5]

Note: Yields are representative for similar heteroaryl Suzuki couplings and may vary for the specific synthesis of this compound.

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura couplings of heteroaryl compounds.[2]

Materials:

  • 5-bromo-3-nicotinaldehyde

  • Thiophene-3-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add 5-bromo-3-nicotinaldehyde (1.0 equiv.), thiophene-3-boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of the inert gas, add the degassed solvent via a syringe.

    • Add the palladium catalyst (typically 2-5 mol%) to the flask.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Combine Reactants: - 5-bromo-3-nicotinaldehyde - Thiophene-3-boronic acid - Base degas Degas Solvent & Purge Flask with Inert Gas add_catalyst Add Palladium Catalyst degas->add_catalyst heat Heat and Stir (80-100 °C) add_catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up (Extraction & Drying) monitor->workup Reaction Complete concentrate Concentrate (Rotary Evaporation) workup->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_catalyst Catalyst Issues cluster_reagents Reagent Quality cluster_conditions Reaction Conditions start Low Yield Issue check_catalyst Check Catalyst Activity - Use fresh catalyst - Consider pre-catalyst start->check_catalyst check_boronic Check Boronic Acid Quality - Use fresh reagent - Consider boronate ester start->check_boronic check_degassing Improve Degassing - Purge with inert gas - Freeze-pump-thaw start->check_degassing check_ligand Optimize Ligand - Use bulky, electron-rich ligands check_catalyst->check_ligand solution Improved Yield check_ligand->solution check_base Screen Different Bases - K₂CO₃, K₃PO₄, Cs₂CO₃ check_boronic->check_base check_base->solution check_temp_solvent Optimize Temperature & Solvent - Adjust temperature - Test solvent mixtures check_degassing->check_temp_solvent check_temp_solvent->solution

References

Technical Support Center: Purification of 5-(Thiophen-3-yl)nicotinaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the purification of 5-(Thiophen-3-yl)nicotinaldehyde using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound?

A1: The most common stationary phase is silica gel (60 Å, 230-400 mesh). Due to the potential sensitivity of the aldehyde group to the acidic nature of silica, deactivation of the silica gel or the use of neutral alumina may be considered if product degradation is observed.

Q2: How do I choose an appropriate mobile phase for the column chromatography of this compound?

A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or cyclohexane and a moderately polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.25-0.35 for the desired compound, which generally provides good separation.

Q3: My this compound seems to be degrading on the silica gel column. What can I do?

A3: Aldehydes can be susceptible to degradation on acidic silica gel.[1] To mitigate this, you can deactivate the silica gel by preparing a slurry with the chosen mobile phase containing a small amount of triethylamine (0.1-1%). Alternatively, using a different stationary phase like neutral alumina can prevent degradation.

Q4: What are the likely impurities I should be trying to separate from?

A4: If the this compound was synthesized via a Suzuki-Miyaura coupling, common impurities include unreacted starting materials such as 5-bromonicotinaldehyde and 3-thiopheneboronic acid, as well as palladium catalyst residues and boronic acid homo-coupling byproducts. If synthesized via a Claisen-Schmidt condensation, unreacted thiophene-3-carbaldehyde and the corresponding acetophenone would be the primary impurities.[2]

Q5: How can I visualize this compound on a TLC plate?

A5: this compound is a UV-active compound due to its aromatic rings. Therefore, it can be visualized on a TLC plate using a UV lamp at 254 nm. Staining with a potassium permanganate solution can also be used as a general visualization technique.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 15% or 20%.
The compound may have degraded on the silica gel.Test the stability of your compound on a small amount of silica. If it degrades, consider deactivating the silica gel with triethylamine or using neutral alumina as the stationary phase.
Poor separation of the product from impurities The mobile phase is too polar, causing all compounds to elute together.Decrease the polarity of the mobile phase. A lower polarity will increase the retention time of all compounds and may improve separation.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The sample was loaded in too large a volume of solvent.Dissolve the crude product in the minimum amount of solvent for loading onto the column.
Streaking or tailing of the product band on the column The compound is interacting too strongly with the stationary phase.Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the mobile phase to reduce strong interactions. If the compound is basic, adding a small amount of triethylamine can help.
The column is overloaded with the sample.Reduce the amount of crude material loaded onto the column.
The product fractions are contaminated with a yellow/black substance Palladium catalyst residue from the synthesis is co-eluting.While difficult to remove completely by standard silica gel chromatography, passing the product through a pad of Celite® or using a scavenger resin before the column can help remove residual palladium.

Quantitative Data Summary

The following table summarizes typical parameters for the column chromatography purification of this compound. These values are estimates and may vary depending on the specific reaction conditions and scale.

Parameter Value Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase 10-30% Ethyl Acetate in HexanesGradient elution may be beneficial for complex mixtures.
Typical Rf 0.25 - 0.35In 20% Ethyl Acetate/Hexanes on a silica TLC plate.
Loading Capacity 1g crude product per 20-40g silica gelThis is a general guideline; optimal loading depends on the difficulty of the separation.
Typical Yield 70-90%After column chromatography, dependent on the purity of the crude product.
Achievable Purity >95%As determined by NMR or HPLC analysis.

Experimental Protocol: Column Chromatography Purification

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column without disturbing the sand layer.

    • Begin elution with the initial non-polar solvent mixture.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds. For example, increase from 10% to 20% and then to 30% ethyl acetate in hexanes.

  • Fraction Analysis and Product Isolation:

    • Spot each collected fraction on a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots under a UV lamp (254 nm).

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

TroubleshootingWorkflow start Start Purification check_elution Is the product eluting? start->check_elution check_separation Is the separation from impurities adequate? check_elution->check_separation Yes increase_polarity Increase mobile phase polarity check_elution->increase_polarity No check_band_shape Is the product band sharp (no streaking)? check_separation->check_band_shape Yes decrease_polarity Decrease mobile phase polarity check_separation->decrease_polarity No end_success Purification Successful check_band_shape->end_success Yes add_modifier Add a modifier (e.g., triethylamine) to the mobile phase check_band_shape->add_modifier No check_stability Check for product degradation on silica increase_polarity->check_stability check_stability->check_elution repack_column Repack column, ensure proper loading decrease_polarity->repack_column repack_column->check_elution reduce_load Reduce the amount of sample loaded add_modifier->reduce_load reduce_load->check_elution

Caption: Troubleshooting workflow for column chromatography purification.

References

Navigating the Synthesis of 5-(Thiophen-3-yl)nicotinaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-(Thiophen-3-yl)nicotinaldehyde. This valuable building block in pharmaceutical and materials science research is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. However, the formation of side products can complicate these syntheses, leading to reduced yields and purification challenges. This guide offers practical solutions and detailed experimental protocols to help researchers optimize their synthetic routes and minimize impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound are the Suzuki-Miyaura coupling and the Stille coupling. Both reactions involve the palladium-catalyzed cross-coupling of an organometallic reagent with a halo-pyridine derivative.

  • Suzuki-Miyaura Coupling: This reaction couples 5-bromonicotinaldehyde with thiophen-3-ylboronic acid in the presence of a palladium catalyst and a base.

  • Stille Coupling: This method utilizes the reaction of 5-bromonicotinaldehyde with 3-(tributylstannyl)thiophene, also catalyzed by a palladium complex.

Q2: What are the typical side products observed in these syntheses?

A2: Several side products can form depending on the reaction conditions. The most common include:

  • Homocoupling products: Dimerization of the thiophene or pyridine starting materials (e.g., 3,3'-bithiophene or 5,5'-binicotinaldehyde).

  • Protodeborylation/Protodestannylation product: Replacement of the boronic acid or stannane group on the thiophene ring with a hydrogen atom, resulting in the formation of thiophene.

  • Dehalogenation product: Reduction of the starting 5-bromonicotinaldehyde to nicotinaldehyde.

Q3: How can I minimize the formation of these side products?

A3: Optimizing reaction parameters is crucial. Key strategies include:

  • Degassing: Thoroughly degassing solvents and reagents to remove oxygen, which can promote homocoupling.

  • Catalyst and Ligand Choice: Selecting the appropriate palladium catalyst and ligand system can significantly improve selectivity and reduce side reactions.

  • Stoichiometry: Using a slight excess of the organometallic reagent can help drive the desired cross-coupling reaction to completion.

  • Temperature and Reaction Time: Careful control of the reaction temperature and monitoring the reaction progress can prevent the formation of degradation products.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Troubleshooting Common Issues
Issue Potential Cause Troubleshooting Steps
Low yield of desired product Incomplete reaction, degradation of starting materials, or formation of side products.- Ensure thorough degassing of all reagents and solvents.- Use a fresh, active palladium catalyst.- Optimize the base and solvent system.- Increase the equivalents of thiophen-3-ylboronic acid (e.g., from 1.1 to 1.5 eq.).- Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Significant amount of 3,3'-bithiophene (homocoupling) Presence of oxygen, inappropriate catalyst or ligand.- Use Schlenk techniques or a glovebox to maintain an inert atmosphere.- Screen different palladium catalysts and phosphine ligands.- Lower the reaction temperature.
Formation of thiophene (protodeborylation) Presence of protic impurities (water), prolonged reaction times, or high temperatures.- Use anhydrous solvents and reagents.- Add molecular sieves to the reaction mixture.- Reduce the reaction time and temperature.
Formation of nicotinaldehyde (dehalogenation) Presence of a hydrogen source, certain phosphine ligands.- Use a non-protic solvent.- Screen alternative phosphine ligands that are less prone to promoting dehalogenation.
Stille Coupling: Troubleshooting Common Issues
Issue Potential Cause Troubleshooting Steps
Low yield of desired product Inefficient transmetalation, catalyst deactivation.- Use a co-catalyst such as Cu(I) iodide to facilitate transmetalation.- Ensure the palladium catalyst is active and used in the correct loading.- Optimize the solvent and temperature.
Significant amount of 3,3'-bithiophene (homocoupling) Presence of oxygen, slow transmetalation.- Maintain a strictly inert atmosphere.- Consider using a more reactive organostannane or a different palladium catalyst/ligand combination to accelerate the cross-coupling.
Formation of thiophene (protodestannylation) Acidic impurities, prolonged reaction times.- Use a non-acidic and anhydrous solvent.- Keep the reaction time to a minimum necessary for completion.
Residual tin impurities in the product Difficulty in removing organotin byproducts.- Employ specific workup procedures, such as washing with a saturated aqueous solution of potassium fluoride or DBU.- Utilize specialized chromatography techniques for purification.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Synthesis of this compound

This protocol is adapted from established procedures for similar biaryl couplings and serves as a starting point for optimization.

Materials:

  • 5-Bromonicotinaldehyde

  • Thiophen-3-ylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromonicotinaldehyde (1.0 eq.), thiophen-3-ylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Logic

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - 5-Bromonicotinaldehyde - Thiophen-3-ylboronic acid - K₂CO₃ setup Combine in Schlenk Flask (Inert Atmosphere) reagents->setup catalyst Prepare Catalyst: - Pd(OAc)₂ + PPh₃ in Dioxane catalyst->setup addition Add Degassed Dioxane/Water setup->addition heating Heat to 80-90 °C with Stirring addition->heating monitoring Monitor by TLC/GC-MS heating->monitoring quench Quench with Water monitoring->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine & Dry extract->wash purify Column Chromatography wash->purify product This compound purify->product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Troubleshooting_Logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_actions Corrective Actions start Low Yield or Impure Product identify_side_product Identify Major Side Product(s) (e.g., via GC-MS, NMR) start->identify_side_product homocoupling Homocoupling (e.g., 3,3'-bithiophene) identify_side_product->homocoupling Dimer Detected protodeborylation Protodeborylation (Thiophene) identify_side_product->protodeborylation Starting Material Decomposition dehalogenation Dehalogenation (Nicotinaldehyde) identify_side_product->dehalogenation Reduced Precursor Detected action_inert Improve Inert Atmosphere (Degas, Glovebox) homocoupling->action_inert action_catalyst Optimize Catalyst/ Ligand System homocoupling->action_catalyst action_reagents Use Anhydrous Reagents/Solvents protodeborylation->action_reagents action_conditions Adjust Temperature/ Reaction Time protodeborylation->action_conditions dehalogenation->action_catalyst dehalogenation->action_conditions

Caption: Troubleshooting logic for identifying and resolving side product formation.

Technical Support Center: Overcoming Poor Solubility of 5-(Thiophen-3-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 5-(Thiophen-3-yl)nicotinaldehyde in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: I am observing incomplete dissolution of this compound in my reaction solvent. What are the initial steps I should take?

A1: Initial steps to address poor solubility include:

  • Verification of Reagent Purity: Ensure the this compound is of high purity, as impurities can significantly impact solubility.

  • Solvent Selection: Re-evaluate your choice of solvent. While common solvents like toluene, DMF, and THF are often used for similar compounds, the specific solubility of this compound may vary. Consider a solvent screen to identify a more suitable option.

  • Gentle Heating: Applying gentle heat while stirring can often increase the rate of dissolution and the overall solubility.[1][2] Monitor the temperature to avoid any potential degradation of the starting material.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.

Q2: What are some common solvents I should consider for a screening to improve the solubility of this compound?

A2: Based on the structure of this compound, which contains both aromatic (thiophene, pyridine) and polar (aldehyde) functionalities, a range of solvents with varying polarities should be considered. A good starting point for a solvent screen would include:

  • Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), N-Methyl-2-pyrrolidone (NMP).

  • Ethereal Solvents: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane.

  • Aromatic Solvents: Toluene, Xylene.

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

It is recommended to perform small-scale solubility tests with these solvents to determine the most effective one for your specific reaction conditions.

Q3: Can I use a co-solvent system to improve solubility?

A3: Yes, using a co-solvent is a highly effective strategy.[3] A small amount of a polar aprotic solvent like DMF or DMSO can be added to a less polar solvent such as toluene or THF to increase the overall solvating power of the mixture. For instance, a 10:1 mixture of Toluene:DMF can sometimes provide the necessary polarity to dissolve the aldehyde while maintaining the desired reaction conditions. When working with aqueous buffers, a 1:10 dilution of a DMF stock solution into the buffer can be a viable approach.

Q4: How does temperature affect the solubility of this compound?

A4: For most solids, solubility increases with temperature.[2][4] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid.[2][4] Therefore, carefully heating the reaction mixture can significantly improve the solubility of this compound. However, it is crucial to be aware of the compound's thermal stability and the boiling point of the solvent to prevent degradation or loss of solvent.

Q5: My reaction is still sluggish despite the aldehyde appearing to be dissolved. Could solubility still be the issue?

A5: Yes, even if the compound appears visually dissolved, it might not be fully solvated at a molecular level, or it may be present as very fine, suspended particles. This can lead to a lower effective concentration in the solution, resulting in a slower reaction rate. In such cases, consider the following:

  • Increased Temperature: If the reaction chemistry allows, a moderate increase in temperature can further enhance solubility and reaction kinetics.

  • Extended Reaction Time: A longer reaction time might be necessary to achieve the desired conversion.

  • Use of a Phase-Transfer Catalyst: In biphasic reactions, a phase-transfer catalyst can help shuttle the reactant between the two phases, overcoming solubility limitations.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving solubility issues with this compound.

Problem: Solid this compound is visible in the reaction mixture.
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Solvent Increase the solvent volume incrementally.The solid dissolves completely.
Inappropriate Solvent Perform a solvent screen with the recommended solvents (see FAQ A2).Identification of a solvent in which the compound is readily soluble.
Low Temperature Gently warm the mixture while stirring.The solid dissolves as the temperature increases.
Poor Mixing Increase the stirring rate or use a more efficient stirring method (e.g., mechanical stirrer).The solid dissolves due to improved contact with the solvent.
Problem: The reaction is slow or incomplete, and poor solubility is suspected.
Possible Cause Troubleshooting Step Expected Outcome
Low Solute Concentration Add a co-solvent (e.g., 5-10% DMF in toluene) to increase the solvating power of the medium.An increase in the reaction rate and conversion.
Reaction at Low Temperature If thermally stable, increase the reaction temperature in 10°C increments.An improved reaction rate due to both enhanced solubility and kinetics.
Precipitation of Starting Material Monitor the reaction mixture for any signs of precipitation as the reaction progresses. If observed, consider adding more solvent or a co-solvent.The reaction proceeds to completion without the starting material crashing out of solution.

Experimental Protocols

Protocol for Determining the Qualitative Solubility of this compound

This protocol provides a method for quickly assessing the solubility of the compound in various solvents.

Materials:

  • This compound

  • A selection of test solvents (e.g., Toluene, DMF, THF, Acetonitrile, Dichloromethane, Water)

  • Small test tubes or vials (e.g., 1 dram vials)

  • Spatula

  • Vortex mixer

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 0.5 mL of the test solvent to the test tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, the compound is considered "soluble" in that solvent at approximately 20 mg/mL.

  • If the solid has not dissolved, the compound is considered "insoluble" or "sparingly soluble."

  • Repeat this procedure for each test solvent.

Protocol for Determining the Quantitative Solubility of this compound

This protocol allows for the determination of a more precise solubility value.

Materials:

  • This compound

  • Chosen solvent (e.g., DMF)

  • Analytical balance

  • Scintillation vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of saturated solutions by adding an excess of this compound to a known volume of the solvent in several vials.

  • Place the vials in a constant temperature bath on a magnetic stirrer and stir for 24 hours to ensure equilibrium is reached.

  • After 24 hours, stop stirring and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial.

  • Determine the concentration of the dissolved solid in the filtrate using a pre-calibrated HPLC or UV-Vis method.

  • Alternatively, evaporate the solvent from the filtered solution and weigh the remaining solid to calculate the solubility in g/L or mg/mL.

Visual Guides

Solubility_Troubleshooting_Workflow start Start: Poor Solubility Observed check_purity Verify Reagent Purity start->check_purity solvent_screen Perform Solvent Screen check_purity->solvent_screen is_dissolved Is the compound dissolved? solvent_screen->is_dissolved co_solvent Try a Co-solvent System increase_temp Increase Temperature co_solvent->increase_temp sonication Apply Sonication increase_temp->sonication sonication->is_dissolved is_dissolved->co_solvent No reaction_proceeds Reaction Proceeds is_dissolved->reaction_proceeds Yes reaction_sluggish Reaction is still sluggish reaction_proceeds->reaction_sluggish optimize_conditions Optimize Reaction Conditions (e.g., catalyst, concentration) reaction_sluggish->optimize_conditions Yes end End: Problem Solved reaction_sluggish->end No optimize_conditions->end

Caption: Troubleshooting workflow for addressing poor solubility.

Solvent_Selection_Decision_Tree start Start: Select a Solvent System reaction_type What is the reaction type? start->reaction_type suzuki Suzuki Coupling reaction_type->suzuki Suzuki nucleophilic_addition Nucleophilic Addition reaction_type->nucleophilic_addition Nucleophilic Add. other Other reaction_type->other Other aromatic Consider Aromatic Solvents (Toluene, Xylene) suzuki->aromatic ethereal Consider Ethereal Solvents (THF, 2-MeTHF, Dioxane) nucleophilic_addition->ethereal polar_aprotic Consider Polar Aprotic Solvents (DMF, DMSO, NMP) other->polar_aprotic test_solubility Test Solubility (Qualitative) polar_aprotic->test_solubility ethereal->test_solubility aromatic->test_solubility is_soluble Is it soluble? test_solubility->is_soluble use_solvent Use Selected Solvent is_soluble->use_solvent Yes try_cosolvent Try a Co-solvent or Increase Temperature is_soluble->try_cosolvent No try_cosolvent->test_solubility

Caption: Decision tree for selecting an appropriate solvent system.

References

Technical Support Center: Optimization of Palladium Catalyst for 5-(Thiophen-3-yl)nicotinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(Thiophen-3-yl)nicotinaldehyde via palladium-catalyzed Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically achieved through a Suzuki-Miyaura cross-coupling reaction. The most common route involves the coupling of a 5-halonicotinaldehyde (commonly 5-bromonicotinaldehyde) with thiophen-3-ylboronic acid in the presence of a palladium catalyst and a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 5-bromonicotinaldehyde Thiophen-3-ylboronic acid Pd Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) 5-bromonicotinaldehyde->Pd Catalyst Thiophen-3-ylboronic acid->Pd Catalyst Base Base (e.g., K₂CO₃, K₃PO₄) This compound Pd Catalyst->this compound Solvent Solvent (e.g., Dioxane/H₂O, Toluene)

Caption: General reaction scheme for the synthesis of this compound.

Q2: Which palladium catalyst is most effective for this synthesis?

A2: The choice of palladium catalyst is critical and can significantly impact the reaction yield. While several catalysts can be effective, systems employing bulky, electron-rich phosphine ligands are often preferred for challenging cross-couplings involving heteroaryl substrates.[1][2] Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used and have shown good to excellent yields in similar syntheses.[3][4] For particularly difficult couplings, more advanced catalyst systems with Buchwald ligands like SPhos or XPhos may offer improved performance.[5]

Q3: What are the common side reactions to be aware of during this synthesis?

A3: Several side reactions can occur, leading to reduced yield and purification challenges. These include:

  • Homocoupling: The boronic acid can couple with itself to form bithiophene byproducts. This is often promoted by the presence of oxygen.[6]

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of excess base or water, leading to the formation of thiophene.[7]

  • Reduction of the aldehyde: The aldehyde group can be reduced to an alcohol, forming [5-(thiophen-3-yl)pyridin-3-yl]methanol. This can sometimes occur simultaneously with the Suzuki coupling, particularly at higher temperatures.[8]

  • Dehalogenation: The starting 5-bromonicotinaldehyde can be reduced to nicotinaldehyde.

Q4: How does the aldehyde functional group affect the Suzuki-Miyaura coupling?

A4: The aldehyde group is generally well-tolerated in Suzuki-Miyaura reactions. However, under certain conditions, particularly with strong bases or at high temperatures, it can undergo side reactions such as reduction to an alcohol.[8] It is crucial to carefully control the reaction conditions to minimize these undesired transformations.

Q5: Is thiophen-3-ylboronic acid stable under the reaction conditions?

A5: Heteroaryl boronic acids, including thiophen-3-ylboronic acid, can be less stable than their aryl counterparts and may be prone to protodeboronation.[9][10] To mitigate this, it is advisable to use the boronic acid promptly after purchase or synthesis, store it under inert atmosphere, and consider using a slight excess in the reaction. Alternatively, more stable boronic esters, such as pinacol esters, can be used.[11]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) active species may not be forming or has been deactivated. 2. Poor Quality Boronic Acid: Thiophen-3-ylboronic acid may have degraded. 3. Insufficient Base: The base may not be strong enough or is not sufficiently soluble. 4. Inappropriate Solvent: Reactants may not be fully dissolved.1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-purity catalyst and ligands. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. 2. Use fresh boronic acid or a more stable boronic ester derivative (e.g., pinacol ester).[11] 3. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered to maximize surface area. 4. Try a different solvent system, such as 1,4-dioxane/water or toluene/water, to improve solubility.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. 2. High Catalyst Loading: In some cases, high palladium concentrations can favor side reactions.1. Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere throughout the reaction. 2. Optimize the catalyst loading; sometimes lower concentrations can be more effective.
Protodeboronation of Thiophen-3-ylboronic Acid 1. Harsh Reaction Conditions: High temperatures and prolonged reaction times can lead to boronic acid decomposition. 2. Excess Water or Base: These can facilitate the cleavage of the C-B bond.1. Reduce the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times. 2. Use a stoichiometric amount of base and control the amount of water in the solvent system. Consider using anhydrous conditions with a base like KF.
Formation of Aldehyde Reduction Product 1. High Reaction Temperature: Elevated temperatures can promote the reduction of the aldehyde. 2. Choice of Base/Solvent: Certain combinations may facilitate hydride transfer.1. Lower the reaction temperature. A screen of temperatures (e.g., 80°C, 100°C) is recommended. 2. If reduction is a persistent issue, consider protecting the aldehyde group as an acetal, though this adds extra synthetic steps.
Difficulty in Product Purification 1. Presence of Multiple Byproducts: Side reactions can lead to a complex mixture that is difficult to separate. 2. Residual Palladium: The product may be contaminated with palladium residues.1. Optimize the reaction conditions to minimize side product formation. Column chromatography on silica gel is typically effective for purification. 2. After the reaction, consider a workup with a palladium scavenger or an aqueous wash with a solution of thiourea to remove residual palladium.

Catalyst Performance Data (Adapted from similar syntheses)

Catalyst/Ligand SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O80-10078-90[3]
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O90~85[4]
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O80Potentially >90[5]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane100Potentially >90[5]

Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials. This table should be used as a guide for selecting initial screening conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a composite based on established procedures for similar Suzuki-Miyaura couplings.[3][4][12]

Materials:

  • 5-Bromonicotinaldehyde

  • Thiophen-3-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas

  • Standard laboratory glassware

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification a 1. Add 5-bromonicotinaldehyde, thiophen-3-ylboronic acid, and base to a flame-dried flask. b 2. Evacuate and backfill the flask with inert gas (3x). a->b c 3. Add Pd(PPh₃)₄ catalyst. b->c d 4. Add degassed 1,4-dioxane and water. c->d e 5. Heat the mixture to 80-100 °C with vigorous stirring. d->e f 6. Monitor reaction progress by TLC or LC-MS. e->f g 7. Cool to room temperature and dilute with water and an organic solvent (e.g., EtOAc). f->g h 8. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. g->h i 9. Concentrate under reduced pressure. h->i j 10. Purify the crude product by column chromatography. i->j

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromonicotinaldehyde (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and finely powdered potassium carbonate (2.0 eq).

  • Seal the flask, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of reaction solvent).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Logical Relationships in Troubleshooting

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Catalyst Inactivity problem->cause1 cause2 Reactant Instability (e.g., Deboronation) problem->cause2 cause3 Suboptimal Conditions (Solvent, Base, Temp.) problem->cause3 cause4 Side Reactions (e.g., Homocoupling) problem->cause4 solution1a Use fresh catalyst/ ligand cause1->solution1a solution1b Ensure inert atmosphere cause1->solution1b solution2a Use fresh boronic acid or boronic ester cause2->solution2a solution2b Modify reaction time/ temperature cause2->solution2b solution3a Screen different solvents and bases cause3->solution3a solution3b Optimize temperature cause3->solution3b solution4a Thoroughly degas reagents cause4->solution4a solution4b Adjust stoichiometry cause4->solution4b

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

preventing oxidation of the aldehyde in 5-(Thiophen-3-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-(Thiophen-3-yl)nicotinaldehyde

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of this compound during storage and experimental use.

Troubleshooting Guide: Oxidation of this compound

This guide addresses common issues related to the unwanted oxidation of this compound to its corresponding carboxylic acid, 5-(thiophen-3-yl)nicotinic acid.

Issue Potential Cause Recommended Solution
Purity decrease over time with the appearance of a new, more polar spot on TLC. Air oxidation of the aldehyde functional group.Store the compound under an inert atmosphere (e.g., argon or nitrogen).[1] For long-term storage, flushing the container with inert gas before sealing is recommended.
Discoloration of the solid compound (e.g., yellowing). Exposure to light and/or air, leading to the formation of colored impurities.Store in an amber vial or a container protected from light. Ensure the container is tightly sealed.
Inconsistent reaction yields in subsequent synthetic steps. Partial oxidation of the starting material, leading to lower effective concentration of the aldehyde.Before use, check the purity of the aldehyde by TLC or another analytical method. If impurities are detected, purify the aldehyde by column chromatography.
Formation of crystalline precipitate in the aldehyde sample. Polymerization or formation of trimers, which can be catalyzed by acidic impurities formed from oxidation.[2]Wash the aldehyde solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during work-up to remove any acidic impurities. Ensure the compound is thoroughly dried before storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent oxidation?

A1: To minimize oxidation, this compound should be stored at 2-8 °C in a tightly sealed container under an inert atmosphere such as argon or nitrogen. It is also advisable to protect the compound from light by using an amber vial or by wrapping the container in aluminum foil.

Q2: My this compound has been stored for a while and I suspect it may have oxidized. How can I confirm this and purify it?

A2: You can check for oxidation by running a Thin Layer Chromatography (TLC) of your sample against a fresh or standard sample. The oxidized product, 5-(thiophen-3-yl)nicotinic acid, will appear as a more polar spot (lower Rf value). If oxidation has occurred, the aldehyde can be purified by column chromatography on silica gel.[3]

Q3: Can I use antioxidants to prevent the oxidation of this compound?

A3: Yes, the use of antioxidants or radical scavengers can be an effective strategy.[4] Small amounts of antioxidants like Butylated Hydroxytoluene (BHT) can be added to the solid or a solution of the aldehyde to inhibit radical-mediated oxidation processes. However, ensure that the chosen antioxidant is compatible with your downstream reaction conditions.

Q4: Is this compound sensitive to acidic or basic conditions?

A4: Aldehydes can undergo various reactions under acidic or basic conditions. Acidic impurities, which can form from the oxidation of the aldehyde to a carboxylic acid, can catalyze polymerization.[2] Strong bases can promote disproportionation reactions like the Cannizzaro reaction, especially with heating.[4] Therefore, it is best to handle the compound under neutral conditions as much as possible.

Q5: During a reaction work-up, what precautions should I take to prevent oxidation?

A5: During aqueous work-ups, it is good practice to work relatively quickly and at lower temperatures if possible. If performing an extraction, ensure the organic layers are thoroughly dried with a drying agent like anhydrous sodium sulfate before solvent evaporation to remove water, which can participate in some degradation pathways.[5]

Summary of Storage and Handling Recommendations

Parameter Recommendation Rationale
Temperature 2-8 °CReduces the rate of degradation reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.[1]
Light Protect from Light (Amber Vial)Minimizes light-catalyzed degradation.
Additives Consider Antioxidants (e.g., BHT)Inhibits radical-mediated oxidation.[4]
Handling Use under neutral pH conditionsAvoids acid-catalyzed polymerization or base-catalyzed disproportionation.[2][4]

Experimental Workflow for Preventing Oxidation

Preventing Aldehyde Oxidation Workflow for Preventing Oxidation of this compound storage Store at 2-8°C under Inert Atmosphere (Ar/N2) and Protected from Light purity_check Check Purity Before Use (e.g., TLC, NMR) storage->purity_check On retrieval for use purification Purify if Necessary (Column Chromatography) purity_check->purification If impurities detected reaction_setup Set up Reaction under Inert Atmosphere purity_check->reaction_setup If pure purification->reaction_setup Use purified aldehyde workup Perform Aqueous Work-up (if required) reaction_setup->workup drying Thoroughly Dry Organic Extracts workup->drying final_product Isolate and Store Final Product Appropriately drying->final_product

Caption: Workflow for handling this compound to prevent oxidation.

References

challenges in the scale-up of 5-(Thiophen-3-yl)nicotinaldehyde production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-(Thiophen-3-yl)nicotinaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process from laboratory to pilot or production scale. The primary synthetic route considered is the Suzuki-Miyaura cross-coupling reaction.

Problem IDIssuePotential CausesSuggested Solutions
RXN-001 Low or Inconsistent Yield 1. Catalyst Inactivity: The palladium catalyst may be deactivated by impurities or oxygen. 2. Inefficient Transmetalation: The base may not be optimal for the specific substrates, or the boronic acid may be degrading. 3. Protodeboronation: The thiophene-3-boronic acid can be susceptible to hydrolysis, leading to the formation of thiophene as a byproduct. 4. Side Reactions of the Aldehyde: The aldehyde group might be undergoing undesired reactions under the basic conditions.1. Ensure all solvents and reagents are rigorously degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use fresh, high-quality catalyst. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and consider using a boronic ester (e.g., pinacol ester) to improve stability. 3. Use anhydrous solvents and minimize reaction time. Using a boronic ester can also mitigate this issue. 4. Consider milder bases or protecting the aldehyde group, although this adds extra steps.
PUR-001 Difficulty in Product Purification 1. Formation of Closely Eluting Impurities: Side products from the coupling reaction may have similar polarity to the desired product. 2. Residual Palladium: Palladium residues can be difficult to remove and are often unacceptable in pharmaceutical products. 3. Product Crystallization Issues: The product may be difficult to crystallize, especially in the presence of impurities.1. Optimize the reaction to minimize byproduct formation. Consider alternative purification techniques such as selective precipitation or derivatization. 2. Employ palladium scavengers (e.g., thiol-functionalized silica) or perform a post-reaction treatment with a solution of sodium bisulfite.[1] 3. Screen various solvents and solvent mixtures for crystallization. Seeding with a small amount of pure product can be beneficial.
SCA-001 Reaction Fails to Scale Up 1. Poor Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions. 2. Exothermic Reaction: The reaction may be more exothermic than anticipated at a larger scale, leading to temperature control issues. 3. Catalyst Loading: The optimal catalyst loading at the lab scale may not be directly transferable to a larger scale.1. Ensure adequate agitation and reactor design for efficient mixing. Consider a staged addition of reagents. 2. Monitor the internal temperature closely and ensure the cooling system of the reactor is adequate. A semi-batch process (slow addition of one reagent) can help manage the exotherm. 3. Re-optimize the catalyst loading at the larger scale. While aiming for lower loading for cost-effectiveness, a slightly higher loading might be necessary for robust performance.
IMP-001 Presence of Specific Impurities 1. Homocoupling of Boronic Acid: Formation of 3,3'-bithiophene. 2. Dehalogenation of Starting Material: Formation of nicotinaldehyde from 5-bromo-nicotinaldehyde. 3. Ligand-derived Impurities: Phenylated impurities if using phosphine ligands with phenyl groups.[2]1. This is often promoted by the presence of oxygen. Ensure thorough degassing of all reagents and the reaction vessel. 2. This can be caused by certain impurities in the starting materials or by side reactions of the catalyst. Ensure high-purity starting materials. 3. Use ligands that are less prone to this side reaction, or develop an analytical method to detect and a purification strategy to remove these specific impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 5-halonicotinaldehyde (typically 5-bromonicotinaldehyde) with thiophene-3-boronic acid or a corresponding boronic ester in the presence of a palladium catalyst and a base.

Q2: Which palladium catalyst and ligand combination is recommended for this synthesis?

A2: While various palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), the choice of ligand is crucial. For heteroaryl couplings, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective in promoting the reaction and achieving high yields. A pre-formed catalyst such as SPhos-Pd-G2 can also be a good starting point for optimization.

Q3: How can I minimize the formation of the thiophene byproduct from protodeboronation?

A3: Protodeboronation is a common side reaction with heteroaryl boronic acids.[3] To minimize this, you can:

  • Use thiophene-3-boronic acid pinacol ester, which is generally more stable.

  • Ensure your reaction is run under strictly anhydrous conditions.

  • Use a base like K₃PO₄ which is often effective in Suzuki couplings while being less hydrolytic than some other bases.

  • Keep the reaction time to a minimum.

Q4: Is the aldehyde functional group stable under Suzuki-Miyaura conditions?

A4: The aldehyde group is generally stable under the conditions of a Suzuki-Miyaura reaction. However, strong bases and high temperatures for prolonged periods can potentially lead to side reactions such as aldol condensation or Cannizzaro-type reactions, especially if there are impurities. It is important to monitor the reaction for the formation of such byproducts. In some cases, nickel-catalyzed Suzuki-Miyaura reactions have been shown to be influenced by the presence of aldehyde groups, which can either enhance reactivity or inhibit the reaction depending on the specific substrate and conditions.[4][5][6]

Q5: What are the key safety considerations when scaling up this process?

A5: Key safety considerations include:

  • Palladium Catalysts: While not highly toxic, palladium catalysts should be handled with care, and exposure should be minimized. The final product for pharmaceutical use must have very low levels of residual palladium.

  • Solvents: Many solvents used in Suzuki couplings (e.g., dioxane, toluene) are flammable and have specific health hazards. Ensure proper ventilation and adherence to safety protocols for handling flammable liquids.

  • Bases: The bases used can be corrosive and/or irritants. Handle with appropriate personal protective equipment.

  • Exothermicity: As with any reaction, be aware of the potential for an exothermic event upon scale-up and ensure adequate cooling capacity.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition A (Lab Scale)Condition B (Optimized for Scale-Up)
Aryl Halide 5-Bromo-nicotinaldehyde5-Bromo-nicotinaldehyde
Boron Reagent Thiophene-3-boronic acid (1.2 eq)Thiophene-3-boronic acid pinacol ester (1.1 eq)
Catalyst Pd(PPh₃)₄ (5 mol%)SPhos-Pd-G3 (1 mol%)
Base Na₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)
Solvent 1,4-Dioxane/Water (4:1)2-MeTHF
Temperature 90 °C70 °C
Reaction Time 12 h4 h
Typical Yield 75%90%
Residual Pd (post work-up) ~500 ppm~150 ppm

Note: The data in this table is representative and for illustrative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

Materials:

  • 5-Bromonicotinaldehyde (1.0 g, 5.38 mmol)

  • Thiophene-3-boronic acid (0.82 g, 6.45 mmol, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.31 g, 0.27 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (1.14 g, 10.76 mmol, 2.0 eq)

  • 1,4-Dioxane (20 mL)

  • Water (5 mL)

Procedure:

  • To a 100 mL round-bottom flask, add 5-bromonicotinaldehyde, thiophene-3-boronic acid, and sodium carbonate.

  • Purge the flask with nitrogen for 15 minutes.

  • Add the 1,4-dioxane and water. The mixture should be stirred and sparged with nitrogen for a further 15 minutes to ensure all oxygen is removed.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of nitrogen.

  • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification cluster_final Final Product reagents Combine Starting Materials: - 5-Bromonicotinaldehyde - Thiophene-3-boronic acid - Base (e.g., K3PO4) solvent Add Degassed Solvent (e.g., 2-MeTHF) reagents->solvent purge Inert Atmosphere (Nitrogen Purge) solvent->purge catalyst Add Palladium Catalyst (e.g., SPhos-Pd-G3) purge->catalyst heating Heat and Stir (e.g., 70°C, 4h) catalyst->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extraction Aqueous Work-up (Extraction) quench->extraction pd_removal Palladium Scavenging (e.g., Thiol-Silica) extraction->pd_removal crystallization Crystallization pd_removal->crystallization product This compound crystallization->product

Caption: Experimental workflow for the scale-up of this compound synthesis.

signaling_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start 5-Bromonicotinaldehyde + Thiophene-3-boronic acid product This compound start->product  Pd Catalyst, Base protodeboronation Thiophene-3-boronic acid -> Thiophene start->protodeboronation H₂O homocoupling 2x Thiophene-3-boronic acid -> 3,3'-Bithiophene start->homocoupling O₂ dehalogenation 5-Bromonicotinaldehyde -> Nicotinaldehyde start->dehalogenation Impurities/ Side Rxn

Caption: Main reaction and potential side reactions in the synthesis.

References

troubleshooting chemoselectivity in reactions with 5-(Thiophen-3-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-(Thiophen-3-yl)nicotinaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common chemoselectivity issues encountered during reactions with this versatile bifunctional molecule.

Troubleshooting Guides & FAQs

This section provides answers to specific questions you may have about the reactivity and handling of this compound, helping you to anticipate and resolve experimental challenges.

Q1: I am trying to perform a reaction on the aldehyde group, but I am observing side reactions on the thiophene ring. How can I improve the chemoselectivity?

A1: The thiophene ring is susceptible to electrophilic attack, which can lead to unwanted side products.[1][2] To enhance chemoselectivity for reactions at the aldehyde, consider the following strategies:

  • Reaction Conditions: Employ mild reaction conditions. For instance, for a reduction, use a selective reducing agent like sodium borohydride (NaBH₄) in a protic solvent (e.g., ethanol) at low temperatures. This reagent is generally less reactive towards the thiophene ring compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄).

  • Protecting Groups: If harsh conditions are unavoidable, consider protecting the thiophene ring. However, this adds extra steps to your synthesis.

  • Catalyst Choice: For catalytic reactions, the choice of catalyst and ligands is crucial. For example, in cross-coupling reactions, specific palladium catalysts can favor reaction at the pyridine ring over the thiophene ring.

Q2: My oxidation of the aldehyde to a carboxylic acid is resulting in low yields and decomposition of the starting material. What could be the cause?

A2: While the thiophene ring is relatively stable to oxidation, harsh oxidizing agents can lead to degradation.[1] The pyridine ring can also be sensitive to strong oxidants. To improve the yield of 5-(thiophen-3-yl)nicotinic acid, consider these points:

  • Mild Oxidizing Agents: Use mild oxidizing agents such as potassium permanganate (KMnO₄) under carefully controlled pH and temperature, or consider using silver (I) oxide (Ag₂O).

  • Reaction Temperature: Maintain a low reaction temperature to minimize side reactions and decomposition.

  • pH Control: The stability of the pyridine and thiophene rings can be pH-dependent. Buffering the reaction mixture may improve yields.

Q3: I am attempting a nucleophilic addition to the aldehyde, but the reaction is sluggish. How can I increase the reactivity of the aldehyde?

A3: The electron-withdrawing nature of the pyridine ring should activate the aldehyde towards nucleophilic attack. However, if you are experiencing low reactivity, you can try the following:

  • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., MgBr₂, ZnCl₂) can coordinate to the aldehyde oxygen, further polarizing the carbonyl group and increasing its electrophilicity.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like THF or DMF are often suitable for nucleophilic additions.

  • Temperature: Gently heating the reaction mixture may increase the reaction rate, but monitor for potential side reactions.

Q4: Can I selectively functionalize the thiophene ring without affecting the aldehyde?

A4: Yes, selective functionalization of the thiophene ring is possible, primarily through electrophilic substitution. The thiophene ring is generally more reactive towards electrophiles than the pyridine ring.[1][2]

  • Electrophilic Aromatic Substitution: Reactions like halogenation (e.g., with N-bromosuccinimide, NBS) or nitration can be directed to the thiophene ring under carefully controlled conditions. The aldehyde group is generally deactivating for electrophilic substitution on the pyridine ring.

  • Metalation: The thiophene ring can be selectively metalated, typically at the C2 or C5 positions, followed by quenching with an electrophile.[3] However, the presence of the aldehyde may require its prior protection to avoid side reactions with the organometallic intermediate.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Chemoselective Reduction of the Aldehyde

This protocol describes the selective reduction of the aldehyde group to a primary alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of deionized water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, [5-(thiophen-3-yl)pyridin-3-yl]methanol.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Oxidation of the Aldehyde to a Carboxylic Acid

This protocol details the oxidation of the aldehyde to the corresponding carboxylic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Deionized water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask.

  • Prepare a solution of potassium permanganate (2.0 eq) in deionized water.

  • Slowly add the KMnO₄ solution to the aldehyde solution at room temperature with vigorous stirring.

  • Stir the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the mixture through a pad of celite to remove the MnO₂.

  • Acidify the filtrate to pH 2-3 with hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-(thiophen-3-yl)nicotinic acid.

  • Recrystallize the product from a suitable solvent system for further purification.

Data Summary

The following table summarizes expected yields for the described transformations under optimized conditions. Actual yields may vary depending on the specific reaction scale and purity of reagents.

ReactionReagentsSolventTypical Yield (%)
Aldehyde Reduction NaBH₄Ethanol85-95
Aldehyde Oxidation KMnO₄Acetone70-85

Visualizations

The following diagrams illustrate key concepts related to the chemoselectivity of this compound.

chemoselectivity_overview cluster_aldehyde Aldehyde Reactions cluster_thiophene Thiophene Reactions start This compound reduction Reduction (e.g., NaBH₄) start->reduction Selective oxidation Oxidation (e.g., KMnO₄) start->oxidation Selective nucleophilic_addition Nucleophilic Addition (e.g., Grignard) start->nucleophilic_addition electrophilic_substitution Electrophilic Substitution (e.g., NBS) start->electrophilic_substitution Selective

Caption: Reaction pathways for this compound.

troubleshooting_workflow start Unsatisfactory Reaction Outcome q1 What is the primary issue? start->q1 low_yield Low Yield q1->low_yield Yield side_reactions Side Reactions / Low Chemoselectivity q1->side_reactions Selectivity check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents change_reagent Consider Milder/More Selective Reagents side_reactions->change_reagent optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_reagents->optimize_conditions protecting_group Use Protecting Group Strategy change_reagent->protecting_group

Caption: A logical workflow for troubleshooting reactions.

References

identifying and characterizing impurities in 5-(Thiophen-3-yl)nicotinaldehyde samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing impurities in 5-(Thiophen-3-yl)nicotinaldehyde samples. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data tables, and diagrams to facilitate troubleshooting and experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities in this compound samples can be categorized into three main types:

  • Process-Related Impurities: These originate from the synthetic route. The common method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. Potential impurities from this process include:

    • Starting Materials: Unreacted 5-bromonicotinaldehyde and thiophen-3-ylboronic acid.

    • Homocoupling Byproducts: 3,3'-bithiophene (from the coupling of two thiophen-3-ylboronic acid molecules) and 5,5'-bi(nicotinaldehyde) (from the coupling of two 5-bromonicotinaldehyde molecules).

    • Catalyst Residues: Trace amounts of the palladium catalyst and its ligands.

    • Side-Reaction Products: Protodeboronation of thiophen-3-ylboronic acid can lead to the formation of thiophene.

  • Degradation Products: These form during storage or under specific experimental conditions. The primary degradation pathways involve:

    • Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 5-(thiophen-3-yl)nicotinic acid. The thiophene ring is also susceptible to oxidation, potentially forming a thiophene-S-oxide.

    • Reduction: The aldehyde group can be reduced to the corresponding alcohol, [5-(thiophen-3-yl)pyridin-3-yl]methanol.

  • Residual Solvents: Volatile organic compounds used during synthesis and purification (e.g., toluene, ethanol, dioxane, acetonitrile) may be present in the final product.

Q2: Which analytical techniques are best suited for identifying and quantifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the primary technique for separating and quantifying non-volatile organic impurities and degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS) , typically with a headspace sampler, is the standard method for identifying and quantifying residual solvents. It can also be used for volatile organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for identifying unknown impurities and degradation products by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is invaluable for the structural elucidation of unknown impurities once they are isolated or present at a sufficient concentration.

Q3: How should I store samples of this compound to minimize degradation?

A3: To ensure the stability of this compound, it is recommended to store the solid material in a tightly sealed container, protected from light and moisture, at a refrigerated temperature (2-8°C). For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing for the Main Compound 1. Interaction of the basic pyridine nitrogen with acidic residual silanols on the silica-based column packing. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a high-purity, end-capped C18 column or a column specifically designed for basic compounds. 2. Work at a lower pH (e.g., pH < 3) to ensure the pyridine nitrogen is fully protonated. 3. Reduce the sample concentration or injection volume. 4. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (use with caution as it can affect column lifetime).
Ghost Peaks 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection.1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. 2. Run a blank gradient (injection of mobile phase) to identify the source of contamination. 3. Implement a robust needle wash procedure in the autosampler method.
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging.1. Ensure proper mixing and degassing of the mobile phase. If preparing online, check pump performance. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with the mobile phase for a sufficient time before analysis.
GC-MS Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape for the Main Compound (if analyzed by GC) 1. The compound may be thermally labile and degrade in the hot injector. 2. Active sites in the injector liner or column.1. Use a lower injector temperature. 2. Use a deactivated injector liner. 3. Consider derivatization of the aldehyde group if thermal instability is a significant issue.
No Peaks Detected for Residual Solvents 1. Incorrect headspace parameters (temperature, equilibration time). 2. Inappropriate GC column or temperature program.1. Optimize headspace oven temperature and equilibration time to ensure efficient partitioning of solvents into the vapor phase. 2. Ensure the GC column is suitable for volatile organic compounds (e.g., a 624-type phase). 3. Verify the temperature program allows for the elution of expected solvents.

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This method is suitable for the separation and quantification of process-related impurities and degradation products.

  • Instrumentation: HPLC with a PDA or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    25 10 90
    30 10 90
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Headspace GC-MS Method for Residual Solvents

This method is for the identification and quantification of volatile residual solvents.

  • Instrumentation: GC-MS with a headspace autosampler.

  • Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp to 240°C at 10°C/min.

    • Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-350.

  • Headspace Parameters:

    • Oven Temperature: 80°C.

    • Vial Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or N,N-dimethylformamide). Seal the vial.

¹H NMR Spectroscopy for Structural Characterization

This protocol is for the general characterization of the bulk material and identification of major impurities.

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Expected chemical shifts (δ, ppm) in CDCl₃ (approximate):

      • Aldehyde proton (~10.0 ppm, singlet).

      • Pyridine and thiophene protons (7.0-9.0 ppm, multiplets and doublets).

Data Presentation

The following tables present hypothetical but realistic quantitative data for impurities in a batch of this compound.

Table 1: HPLC Impurity Profile of a Representative Batch

Impurity Name Retention Time (min) Area % Specification
5-Bromonicotinaldehyde12.50.08≤ 0.15%
3,3'-Bithiophene18.20.05≤ 0.15%
5-(Thiophen-3-yl)nicotinic acid9.80.12≤ 0.15%
Unknown Impurity 120.10.07≤ 0.10%
This compound 15.3 99.68 ≥ 99.0%

Table 2: GC-MS Residual Solvent Analysis of a Representative Batch

Solvent Concentration (ppm) ICH Limit (ppm)
Toluene150890
Ethanol4005000
Acetonitrile50410

Visualizations

G cluster_0 Impurity Identification Workflow Sample This compound Sample HPLC HPLC-UV/PDA Analysis Sample->HPLC Quantify known impurities GCMS Headspace GC-MS Analysis Sample->GCMS Identify/Quantify residual solvents LCMS LC-MS Analysis HPLC->LCMS Identify unknown peaks Report Final Impurity Report HPLC->Report GCMS->Report Isolation Impurity Isolation (Prep-HPLC) LCMS->Isolation If impurity > 0.1% NMR NMR Spectroscopy Characterization Structural Characterization NMR->Characterization Isolation->NMR Characterization->Report

Caption: Logical workflow for the identification and characterization of impurities.

G cluster_1 Suzuki-Miyaura Synthesis and Potential Impurities SM1 5-Bromonicotinaldehyde (Starting Material) Product This compound (API) SM1->Product Byproduct2 5,5'-bi(nicotinaldehyde) (Homocoupling) SM1->Byproduct2 Self-coupling SM2 Thiophen-3-ylboronic acid (Starting Material) SM2->Product Byproduct1 3,3'-Bithiophene (Homocoupling) SM2->Byproduct1 Self-coupling Catalyst Pd Catalyst / Base Catalyst->Product

Caption: Synthesis pathway and related impurities.

G cluster_2 Plausible Degradation Pathways Parent This compound Oxidation_Acid 5-(Thiophen-3-yl)nicotinic acid Parent->Oxidation_Acid Oxidation (e.g., H₂O₂, air) Oxidation_Thiophene Thiophene-S-oxide derivative Parent->Oxidation_Thiophene Oxidation Reduction_Alcohol [5-(Thiophen-3-yl)pyridin-3-yl]methanol Parent->Reduction_Alcohol Reduction (e.g., NaBH₄)

Technical Support Center: Alternative Synthetic Routes for Simplified Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for alternative synthetic routes designed to minimize or eliminate challenging purification steps. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in implementing more efficient synthesis strategies.

I. Troubleshooting Guides & Methodologies

This section provides detailed troubleshooting in a question-and-answer format for common issues encountered during the implementation of alternative synthetic routes. Each guide is accompanied by a detailed experimental protocol and a workflow diagram.

Telescoping (One-Pot) Synthesis

Issue: My multi-step synthesis is inefficient due to product loss and time spent on intermediate purification and isolation. How can I streamline this process?

Answer: Telescoping, or one-pot synthesis, is a strategy where sequential reactions are performed in a single reactor without the isolation of intermediates. This approach can significantly reduce solvent usage, waste generation, and overall reaction time.[1] To successfully implement a telescoped synthesis, it is crucial that the reaction conditions of subsequent steps are compatible with the preceding steps.

  • Reaction Setup: Charge a suitable reaction vessel with the starting material (Substrate A) and the solvent for the first reaction.

  • First Reaction: Add the reagent(s) for the first transformation and stir under the optimized reaction conditions (temperature, atmosphere, etc.).

  • Reaction Monitoring: Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Transition to Second Step: Once the first reaction is complete, adjust the reaction conditions as necessary for the second step. This may involve:

    • Cooling or heating the reaction mixture.

    • Neutralizing any reactive species from the first step.

    • Adding a co-solvent if required for the second transformation.

  • Second Reaction: Add the reagent(s) for the second transformation (to convert intermediate B to Product C) directly to the reaction mixture.

  • Reaction Monitoring: Monitor the second reaction to completion.

  • Work-up and Purification: Once the entire sequence is complete, perform a single work-up and purification of the final product.

Telescoping_Synthesis cluster_0 Reaction Vessel A Substrate A B Intermediate B A->B Reaction 1 C Final Product C B->C Reaction 2 Purification Single Purification Step C->Purification Reagent1 Reagent(s) 1 Reagent1->A Reagent2 Reagent(s) 2 Reagent2->B

Caption: Workflow for a two-step telescoped synthesis.

Polymer-Supported Reagents and Scavengers

Issue: I am struggling with the removal of excess reagents and byproducts from my reaction mixture using traditional liquid-liquid extraction or chromatography.

Answer: Polymer-supported reagents and scavengers offer a simplified purification method where the reactive species is immobilized on a solid support.[2][3] After the reaction is complete, the solid-supported species can be easily removed by filtration, leaving the desired product in solution. This is particularly advantageous when using a large excess of a reagent to drive a reaction to completion.

  • Reaction: Perform the chemical reaction in a suitable solvent as you normally would.

  • Scavenger Selection: Choose a polymer-supported scavenger with a functional group that will react selectively with the excess reagent or byproduct you wish to remove.

  • Addition of Scavenger: Once the primary reaction is complete, add the polymer-supported scavenger to the reaction mixture. The amount of scavenger should be in excess relative to the species being removed.

  • Scavenging: Stir the mixture at room temperature or with gentle heating to allow the scavenger to react completely with the target impurity. The reaction time will depend on the reactivity of the scavenger and the impurity.

  • Filtration: Filter the reaction mixture to remove the solid-supported scavenger and the captured impurity.

  • Washing: Wash the filtered solid with a small amount of the reaction solvent to recover any entrained product.

  • Isolation: Combine the filtrate and the washings, and concentrate in vacuo to obtain the purified product.

Polymer_Supported_Scavenger cluster_0 Reaction Mixture Product Desired Product Filtration Filtration Product->Filtration Impurity Excess Reagent / Byproduct Impurity->Filtration Scavenger Polymer-Supported Scavenger Scavenger->Impurity Reacts with Pure_Product Purified Product in Solution Filtration->Pure_Product Solid_Waste Solid Waste (Scavenger + Impurity) Filtration->Solid_Waste

Caption: Purification workflow using a polymer-supported scavenger.

Catch-and-Release Purification

Issue: My target molecule has a specific functional group, but it is difficult to separate from structurally similar impurities.

Answer: Catch-and-release purification is a powerful technique that utilizes a solid-phase resin to temporarily bind the target molecule through a specific functional group.[4][5] Impurities that lack this functional group are washed away, and the purified target molecule is then released from the resin. A common application is the purification of amines using a strong cation exchange (SCX) resin.[4]

  • Sample Preparation: Dissolve the crude reaction mixture containing the target amine in a suitable solvent (e.g., methanol or dichloromethane).

  • Resin Conditioning: Condition the SCX resin cartridge by washing it with the same solvent used to dissolve the sample.

  • Catch Step: Load the crude sample solution onto the conditioned SCX resin. The basic amine will be retained by the acidic resin.

  • Washing: Wash the resin with a neutral solvent (e.g., methanol) to elute neutral and acidic impurities. The target amine remains bound to the resin.

  • Release Step: Elute the purified amine from the resin by washing with a basic solution, such as 2M ammonia in methanol or a solution of triethylamine in the appropriate solvent.[4]

  • Isolation: Collect the basic eluent and concentrate it in vacuo to obtain the purified amine.

Catch_and_Release Crude_Mixture Crude Mixture (Amine + Impurities) SCX_Resin SCX Resin Crude_Mixture->SCX_Resin Load (Catch) Wash Wash with Neutral Solvent SCX_Resin->Wash Release Elute with Basic Solution SCX_Resin->Release Release Impurities Impurities Wash->Impurities Washed Away Purified_Amine Purified Amine Release->Purified_Amine

Caption: Workflow for catch-and-release purification of an amine.

Fluorous Solid-Phase Extraction (F-SPE)

Issue: My product is difficult to separate from byproducts due to similar polarities, making traditional chromatography challenging.

Answer: Fluorous Solid-Phase Extraction (F-SPE) is a separation technique that relies on the unique properties of fluorous compounds.[6] A "fluorous tag" (a perfluoroalkyl chain) is temporarily attached to the target molecule. This tagged molecule is then selectively retained on a fluorous silica gel cartridge while non-fluorous impurities are washed away. The tagged product is then eluted with a fluorophilic solvent.

  • Fluorous Tagging: Synthetically attach a fluorous tag to your starting material or an intermediate.

  • Reaction: Perform the desired chemical transformation on the fluorous-tagged molecule.

  • Cartridge Conditioning: Condition a fluorous silica gel cartridge by washing with a fluorophilic solvent (e.g., methanol) followed by a fluorophobic solvent (e.g., 80:20 methanol/water).[6]

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF, THF) and load it onto the conditioned cartridge.[6]

  • Fluorophobic Elution: Wash the cartridge with a fluorophobic solvent system (e.g., 80:20 methanol/water) to elute the non-fluorous impurities.[6]

  • Fluorophilic Elution: Elute the fluorous-tagged product from the cartridge using a fluorophilic solvent (e.g., methanol or THF).[6]

  • Detagging: Cleave the fluorous tag from the purified product.

  • Final Purification: If necessary, perform a final simple purification (e.g., filtration or a quick column) to remove the cleaved fluorous tag.

FSPE Tagged_Mixture Fluorous-Tagged Product + Non-Fluorous Impurities FSPE_Cartridge Fluorous SPE Cartridge Tagged_Mixture->FSPE_Cartridge Load Fluorophobic_Wash Fluorophobic Wash (e.g., 80:20 MeOH/H2O) FSPE_Cartridge->Fluorophobic_Wash Fluorophilic_Elution Fluorophilic Elution (e.g., MeOH) FSPE_Cartridge->Fluorophilic_Elution NonFluorous_Impurities Non-Fluorous Impurities Fluorophobic_Wash->NonFluorous_Impurities Washed Away Tagged_Product Purified Fluorous-Tagged Product Fluorophilic_Elution->Tagged_Product Detagging Detagging Tagged_Product->Detagging Final_Product Final Product Detagging->Final_Product

Caption: General workflow for Fluorous Solid-Phase Extraction.

II. Quantitative Data Summary

The following tables provide a comparative overview of the potential benefits of alternative synthetic routes over traditional methods. Data is compiled from various literature sources and may vary depending on the specific reaction.

Table 1: Comparison of Telescoping Synthesis vs. Traditional Multi-Step Synthesis

ParameterTraditional Multi-StepTelescoped SynthesisPotential Improvement
Overall Yield Lower due to losses at each isolation stepHigher10-20% or more
Reaction Time Sum of individual reaction and purification timesSum of reaction times only50-80% reduction
Solvent Consumption HighSignificantly Reduced60-90% reduction
Waste Generation HighSignificantly Reduced60-90% reduction

Table 2: Comparison of Purification Times for Different Methodologies

Purification MethodTypical Time for a Single SampleSuitability for Parallel Synthesis
Column Chromatography 1-8 hoursLow
Polymer-Supported Scavenging 0.5-2 hours (including reaction time)High
Catch-and-Release (SPE format) 15-30 minutesHigh
Fluorous SPE 15-30 minutesHigh

III. Frequently Asked Questions (FAQs)

Q1: When is telescoping synthesis a good choice for my reaction sequence?

A1: Telescoping is ideal when the solvent and conditions of subsequent reactions are compatible with the previous ones. It is particularly beneficial for large-scale synthesis where minimizing handling and solvent use leads to significant cost and time savings. However, it may not be suitable for reactions that produce byproducts that inhibit subsequent steps or for very sensitive reactions that require highly pure starting materials for each step.

Q2: How do I choose the right polymer-supported scavenger?

A2: The choice of scavenger depends on the functional group of the impurity you want to remove. For example, to remove excess acid, a polymer-supported base (e.g., aminomethyl polystyrene) would be appropriate. To remove an electrophile like an isocyanate, a polymer-supported amine would be effective. It is important that the scavenger does not react with your desired product.

Q3: In catch-and-release purification, my target compound is not binding to the resin. What could be the problem?

A3: Several factors could be at play:

  • Incorrect Resin Choice: Ensure the resin's functionality is appropriate for your target molecule (e.g., SCX for bases, SAX for acids).

  • Solvent Issues: The solvent used to dissolve your sample may be interfering with the binding. Try a less polar solvent if possible.

  • pH: The pH of your sample solution may need to be adjusted to ensure the target functional group is in the correct protonation state for binding.

  • Blocked Functional Group: The functional group you are targeting for binding may be sterically hindered or otherwise inaccessible.

Q4: Is fluorous tagging and F-SPE always the best option for difficult separations?

A4: Fluorous tagging is a powerful tool, but it does add extra steps to your synthesis (tagging and detagging). It is most beneficial when traditional purification methods are extremely difficult or time-consuming. For simpler separations, the additional steps may not be justified. The cost of fluorous tags and cartridges should also be considered, although cartridges can often be reused.[6]

Q5: Can these alternative methods be automated?

A5: Yes, many of these techniques are well-suited for automation. Polymer-supported reagents and scavengers are frequently used in automated parallel synthesis platforms. Catch-and-release and fluorous SPE are often performed in 96-well plate formats for high-throughput purification. Telescoped reactions can be automated in continuous flow reactors.

References

Validation & Comparative

A Comparative Analysis of 5-(thiophen-2-yl)nicotinaldehyde and 5-(thiophen-3-yl)nicotinaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of heterocyclic chemistry and drug discovery, the subtle positional isomerism of aromatic scaffolds can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide presents a detailed comparative analysis of two such isomers: 5-(thiophen-2-yl)nicotinaldehyde and 5-(thiophen-3-yl)nicotinaldehyde. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of their synthesis, spectroscopic characteristics, and potential biological significance based on available data.

Physicochemical Properties

The seemingly minor change in the point of attachment of the thiophene ring to the nicotin-aldehyde core—from the 2-position to the 3-position—can lead to differences in molecular geometry, electron distribution, and intermolecular interactions. A summary of their fundamental properties is presented below.

Property5-(thiophen-2-yl)nicotinaldehydeThis compound
Molecular Formula C₁₀H₇NOS[1]C₁₀H₇NOS[2]
Molecular Weight 189.24 g/mol [1]189.23 g/mol [2]
CAS Number 342601-29-0[3]342601-30-3[2]

Synthesis and Reactivity

Both isomers are accessible through modern cross-coupling methodologies, with the Suzuki-Miyaura coupling being a prominent strategy.[1] This reaction offers a versatile and efficient route to construct the biaryl scaffold.

Synthetic Pathways

The general synthetic approach for both isomers involves the palladium-catalyzed cross-coupling of a halogenated nicotinaldehyde with the corresponding thiophene boronic acid, or vice-versa.

Synthesis cluster_2yl Synthesis of 5-(thiophen-2-yl)nicotinaldehyde cluster_3yl Synthesis of this compound A 5-Bromonicotinaldehyde C Pd Catalyst Base A->C B Thiophen-2-boronic acid B->C D 5-(thiophen-2-yl)nicotinaldehyde C->D E 5-Bromonicotinaldehyde G Pd Catalyst Base E->G F Thiophen-3-boronic acid F->G H This compound G->H

General synthetic routes to the target compounds via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling (General)

  • Reaction Setup: In a reaction vessel, combine the halo-nicotinaldehyde (1 equivalent), the respective thiophene boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product.

Chemical Reactivity

The reactivity of both isomers is dictated by the aldehyde functional group and the electronic nature of the coupled heterocyclic rings.

  • Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents.[3]

  • Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using reducing agents like sodium borohydride.[1]

  • Electrophilic Substitution: The electron-rich thiophene ring is more susceptible to electrophilic substitution reactions than the pyridine ring. The position of substitution on the thiophene ring will be influenced by the directing effects of the sulfur atom and the pyridyl substituent. For the 2-yl isomer, electrophilic attack is expected to favor the 5-position of the thiophene ring, whereas for the 3-yl isomer, the 2- and 5-positions are the most likely sites.

Spectroscopic Properties

Spectroscopic Data5-(thiophen-2-yl)nicotinaldehyde (Predicted/Reported)This compound (Predicted)
¹H NMR (ppm) Aldehyde proton: ~9.9-10.1 (s) Pyridine protons: ~8.9 (d), ~8.3 (dd), ~9.1 (d) Thiophene protons: ~7.7 (dd), ~7.2 (dd), ~7.6 (dd)Aldehyde proton: ~9.9-10.1 (s) Pyridine protons: ~8.8 (d), ~8.2 (dd), ~9.0 (d) Thiophene protons: Will exhibit a different splitting pattern due to the change in connectivity, likely with protons at the 2, 4, and 5-positions.
¹³C NMR (ppm) Aldehyde carbon: ~191 Aromatic carbons: ~125-155[3]Aldehyde carbon: ~191 Aromatic carbons: Similar range to the 2-yl isomer, with shifts influenced by the different electronic environment.
IR (cm⁻¹) C=O stretch: ~1700-1710 Aromatic C=C stretch: ~1550-1600[1]C=O stretch: ~1700-1710 Aromatic C=C stretch: ~1550-1600

Biological and Pharmacological Potential

Derivatives of both thiophene and nicotinaldehyde are known to possess a wide range of biological activities. While direct comparative studies on the bioactivity of these two specific isomers are not available, the existing literature on related compounds suggests potential applications in several therapeutic areas.

Potential Signaling Pathways

Thiophene-containing compounds have been implicated in various signaling pathways, often acting as inhibitors of kinases or other enzymes. The specific biological targets of these isomers would require dedicated screening and mechanistic studies.

Signaling_Pathway cluster_pathway Potential Biological Targets A 5-(thienyl)nicotinaldehyde derivatives B Kinase Inhibition A->B e.g., Receptor Tyrosine Kinases C Antimicrobial Activity A->C e.g., Bacterial cell wall synthesis D Anticancer Activity A->D e.g., Apoptosis induction E Fungicidal Activity A->E e.g., Fungal enzyme inhibition

Hypothesized biological activities based on related thiophene derivatives.

Derivatives of 5-(thiophen-2-yl)nicotinaldehyde have been investigated for their potential as antimicrobial, anticancer, and fungicidal agents. The strategic combination of the thiophene and pyridine rings is a recognized approach in the discovery of novel compounds with potent biological effects. For instance, N-(thiophen-2-yl) nicotinamide derivatives have shown excellent fungicidal activity.

While specific biological data for the 3-yl isomer is scarce, the thiophene-3-yl motif is present in various biologically active molecules, including chalcones with potential therapeutic applications. The difference in the spatial arrangement of the thiophene sulfur atom relative to the pyridine nitrogen and the aldehyde group in the 3-yl isomer could lead to distinct interactions with biological targets compared to the 2-yl isomer.

Conclusion

This comparative guide highlights the key chemical aspects of 5-(thiophen-2-yl)nicotinaldehyde and this compound. While there is a significant body of information available for the 2-yl isomer, further experimental investigation into the synthesis, spectroscopic properties, and biological activities of the 3-yl isomer is warranted. Such studies would provide a more complete understanding of the structure-activity relationships in this class of compounds and could unveil novel therapeutic leads. The subtle change in isomeric attachment offers a valuable opportunity for researchers to explore how structural modifications can be fine-tuned to optimize desired chemical and biological properties.

References

spectroscopic comparison of 5-(Thiophen-3-yl)nicotinaldehyde with its precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic and Synthetic Analysis

This guide provides a comprehensive spectroscopic comparison of the novel heterocyclic compound 5-(Thiophen-3-yl)nicotinaldehyde with its precursors, 5-bromonicotinaldehyde and thiophen-3-ylboronic acid. The synthesis of this compound is typically achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This document presents a summary of key spectroscopic data (NMR, IR, and Mass Spectrometry), a detailed experimental protocol for the synthesis, and a visual representation of the synthetic pathway. While experimental data for the precursors is available, much of the spectroscopic data for the final product, this compound, is based on predictive models due to the limited availability of published experimental spectra.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound and its precursors. This data is essential for the identification and characterization of these compounds during synthesis and analysis.

Compound Spectroscopic Technique Key Data
This compound ¹H NMR (Predicted) Aldehyde proton (HC=O): singlet, 9.8–10.2 ppm; Pyridine H-2: doublet, 8.4–8.6 ppm; Pyridine H-4: singlet, 7.6–7.8 ppm; Thiophene H-2/H-5: multiplet; Thiophene H-4: multiplet.
¹³C NMR (Predicted) Aldehyde (C=O): 189–193 ppm; Pyridine C-2: 148–152 ppm.[1]
IR (Predicted, cm⁻¹) C=O stretch: 1710–1730 (strong); Aromatic C=C stretch: 1600–1650.[1]
Mass Spectrometry (Predicted) Molecular Ion [M]⁺: m/z 189.[1]
5-Bromonicotinaldehyde ¹H NMR (CDCl₃, 400 MHz) δ 10.03 (s, 1H), 8.85 (dd, J = 2.0, 0.8 Hz, 1H), 8.02 (ddd, J = 8.0, 2.0, 0.8 Hz, 1H), 7.85 (dd, J = 8.0, 0.8 Hz, 1H).[2]
¹³C NMR Data not readily available in searched sources.
IR (FTIR) Available through spectral databases like PubChem.[3]
Mass Spectrometry Molecular Weight: 186.01 g/mol .[3]
Thiophen-3-ylboronic acid ¹H NMR (DMSO-d₆) Available through spectral databases like SpectraBase.[4]
¹³C NMR Data not readily available in searched sources.
IR (FTIR) Conforms to structure.[5]
Mass Spectrometry Molecular Weight: 127.96 g/mol .

Synthetic Pathway

The synthesis of this compound is achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine ring of 5-bromonicotinaldehyde and the thiophene ring of thiophen-3-ylboronic acid.

Suzuki_Coupling Suzuki-Miyaura Coupling for this compound Synthesis Precursor1 5-Bromonicotinaldehyde Product This compound Precursor1->Product Precursor2 Thiophen-3-ylboronic acid Precursor2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., Na₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Product

Caption: Suzuki-Miyaura coupling reaction pathway.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general procedure based on established Suzuki-Miyaura coupling reactions.[6]

Materials:

  • 5-Bromonicotinaldehyde

  • Thiophen-3-ylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Sodium Carbonate [Na₂CO₃])

  • Degassed solvent mixture (e.g., Toluene, Ethanol, and Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine 5-bromonicotinaldehyde (1 equivalent), thiophen-3-ylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

  • Add the degassed solvent mixture to the vessel.

  • Heat the mixture under an inert atmosphere with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Analysis

The following are general protocols for the spectroscopic characterization of the synthesized compound and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

  • FTIR spectra can be obtained using KBr pellets or as a thin film on a salt plate.

  • Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra can be acquired using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data is reported as a mass-to-charge ratio (m/z).

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. For more detailed and specific experimental data, researchers are encouraged to consult specialized chemical databases and peer-reviewed literature.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative guide on the biological activity of 5-(Thiophen-3-yl)nicotinaldehyde and its related analogs is currently challenging to compile due to a lack of publicly available, direct comparative studies. While the broader families of thiophene and nicotinaldehyde derivatives have been investigated for various biological activities, specific data on this compound and its direct structural analogs, particularly in a comparative context, remains scarce in the reviewed literature.

This guide synthesizes the available information on related compounds to provide a potential framework for the biological activities of this compound and to highlight areas for future research. The primary focus of existing research has been on derivatives where the aldehyde group is modified or the thiophene is substituted at the 2-position.

General Biological Activities of Related Compound Families

Thiophene-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of documented biological activities. These include potential applications as antimicrobial, antiviral, anti-inflammatory, and anticancer agents. Similarly, derivatives of nicotinaldehyde have been explored for their therapeutic potential.

Biological Activity of Nicotinaldehyde-Based Derivatives

Research into nicotinaldehyde-based azlactones, which are derivatives of nicotinaldehyde, has shown promising results in enzyme inhibition and anticancer studies. For instance, certain azlactone derivatives have demonstrated α-glucosidase inhibitory activity, suggesting a potential role in managing diabetes. Additionally, some of these compounds have been evaluated for their anti-proliferative effects against various cancer cell lines.

Insights from the Isomer: 5-(Thiophen-2-yl)nicotinaldehyde

The isomer, 5-(thiophen-2-yl)nicotinaldehyde, has been identified as a valuable scaffold in medicinal chemistry. Its derivatives have been subjects of pre-clinical investigations for both antimicrobial and anticancer properties. However, specific quantitative biological data for the parent aldehyde remains limited in the public domain.

Fungicidal Activity of N-(Thiophen-2-yl)nicotinamide Derivatives

Structurally related N-(thiophen-2-yl)nicotinamide derivatives, where the aldehyde is replaced by an amide linkage, have been synthesized and evaluated for their fungicidal properties. Studies have reported EC50 values for these compounds against various fungal strains, indicating that this structural motif can confer potent antifungal activity. This suggests that derivatives of 5-(thiophen-yl)nicotinaldehyde could also be explored for similar applications.

Experimental Protocols for Related Compound Classes

While specific protocols for this compound are not available, the following methodologies are commonly employed for evaluating the biological activities of related thiophene and nicotinaldehyde derivatives.

Antimicrobial Activity Assays

A common method to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains is the broth microdilution method.

Typical Protocol:

  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anticancer Activity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Typical Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, an MTT solution is added to each well. Living cells will reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Experimental Workflows

To visualize the general workflow for evaluating the biological activity of novel compounds, a simple diagram is provided below. This outlines the typical progression from synthesis to in vitro testing.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound & Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Biological Assay (e.g., Antimicrobial, Anticancer) Characterization->Primary_Screening Purified Compounds Dose_Response Dose-Response Studies (IC50, MIC determination) Primary_Screening->Dose_Response Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) Dose_Response->Data_Analysis

General workflow for synthesis and biological evaluation.

Conclusion

The available scientific literature indicates that the 5-(thiophen-yl)nicotinaldehyde scaffold is a promising area for the discovery of new biologically active molecules. However, there is a clear gap in the research concerning a direct, data-driven comparison of this compound and its close structural analogs. Future studies that synthesize and systematically evaluate a series of these compounds in various biological assays are needed to elucidate their structure-activity relationships and to fully realize their therapeutic potential. Such studies would be invaluable to researchers, scientists, and professionals in the field of drug development.

Structural Validation of 5-(Thiophen-3-yl)nicotinaldehyde: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of the molecular structure of 5-(Thiophen-3-yl)nicotinaldehyde, with a primary focus on single-crystal X-ray crystallography. While a definitive crystal structure for this specific compound is not publicly available at the time of this publication, this document outlines the standard experimental procedures and presents a hypothetical data set based on closely related thiophene and pyridine derivatives. Additionally, a comparison with alternative spectroscopic techniques for structural elucidation is provided to offer a broader context for validation.

I. Structural Validation by Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid.[1][2][3] This technique provides precise data on bond lengths, bond angles, and the overall molecular conformation, which are critical for structure-based drug design and understanding molecular interactions.

Hypothetical Crystallographic Data for this compound

The following table summarizes the expected crystallographic data for this compound, based on typical values for small organic molecules with similar heterocyclic scaffolds.

ParameterHypothetical Value
Chemical FormulaC₁₀H₇NOS
Formula Weight189.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.0
c (Å)9.0
α (°)90
β (°)105
γ (°)90
Volume (ų)925
Z4
Density (calculated) (g/cm³)1.36
Absorption Coeff. (mm⁻¹)0.30
F(000)392
Crystal Size (mm³)0.20 x 0.15 x 0.10
θ range for data collection2.5° to 28.0°
Reflections collected5000
Independent reflections2000 [R(int) = 0.04]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.05, wR₂ = 0.12
R indices (all data)R₁ = 0.07, wR₂ = 0.15

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps.[3][4][5]

  • Crystal Growth: High-quality single crystals of this compound would first need to be grown. A common method is slow evaporation of a saturated solution.[6][7][8] The choice of solvent is critical, and various solvents would be screened to find one in which the compound is moderately soluble.

  • Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[4] The crystal is then placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[1][3]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved to obtain an initial electron density map.[4] From this map, the positions of the atoms are determined. The structural model is then refined against the experimental data to improve its accuracy.

X_ray_Crystallography_Workflow cluster_synthesis_crystallization Sample Preparation cluster_data_collection Data Acquisition cluster_structure_solution Structure Determination cluster_validation_deposition Finalization Synthesis Synthesis & Purification of This compound Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystal_Growth Mounting Crystal Selection & Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Deposition Deposition to Crystallographic Database (e.g., CCDC) Validation->Deposition

Workflow for X-ray Crystallographic Structure Validation.

II. Alternative and Complementary Structural Validation Methods

While X-ray crystallography provides the most definitive structural data, other spectroscopic techniques are essential for characterizing the compound and are often used as complementary methods.[9][10][11]

TechniqueInformation ProvidedComparison with X-ray Crystallography
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), including connectivity and spatial proximity.[9]While NMR provides excellent information about the covalent structure and conformation in solution, it does not give precise bond lengths and angles in the solid state.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule based on the absorption of infrared radiation.IR spectroscopy confirms the presence of key functional groups (e.g., aldehyde C=O stretch) but does not provide a complete 3D structure.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of a molecule and can provide information about its fragmentation patterns.[9]MS confirms the molecular formula but gives no information about the arrangement of atoms in space.

Experimental Protocols for Spectroscopic Analysis

  • NMR Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃), and ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer.

  • IR Spectroscopy: A small amount of the solid sample would be analyzed using an FTIR spectrometer, typically as a KBr pellet or using an ATR accessory.

  • Mass Spectrometry: The sample would be introduced into a mass spectrometer (e.g., via electrospray ionization) to obtain a mass spectrum.

III. Conclusion

The structural validation of this compound would ideally be achieved through a combination of techniques. Single-crystal X-ray crystallography would provide the definitive solid-state structure, yielding precise geometric parameters. Complementary spectroscopic methods such as NMR, IR, and mass spectrometry are crucial for confirming the molecular formula, identifying functional groups, and determining the structure in solution. This integrated approach ensures a comprehensive and unambiguous structural elucidation, which is fundamental for applications in drug discovery and materials science.

References

A Comparative Guide to Boronic Acids for the Synthesis of Thiophenyl-Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of thiophenyl-pyridines, a scaffold of significant interest in medicinal chemistry and materials science, is frequently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out for its versatility and functional group tolerance. A critical component of this reaction is the choice of the boronic acid or its derivative. This guide provides an objective comparison of different boronic acid precursors for the synthesis of thiophenyl-pyridines, supported by experimental data, to aid researchers in selecting the optimal reagents for their specific synthetic needs.

Performance Comparison of Boronic Acid Derivatives

The selection of the boron-containing reagent can significantly impact the yield, reaction conditions, and purification requirements of the synthesis of thiophenyl-pyridines. Below is a comparison of commonly used boronic acid derivatives, with a focus on the synthesis of 2-(thiophen-2-yl)pyridine from pyridine-2-sulfonyl fluoride (PyFluor).

Data Summary: 2-Thiopheneboronic Acid vs. 2-Thiopheneboronic Acid Pinacol Ester

The following table summarizes the performance of 2-thiopheneboronic acid and its corresponding pinacol ester in the Suzuki-Miyaura cross-coupling reaction with PyFluor. The data highlights the influence of the boronic acid derivative on reaction efficiency under varying conditions.

Boronic Acid DerivativeCoupling PartnerCatalystBaseSolventTemp (°C)Yield (%)Reference
2-Thiopheneboronic AcidPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane (dry, degassed)100~85[1][2][3][4]
2-Thiopheneboronic AcidPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane65~51[2]
2-Thiopheneboronic Acid Pinacol EsterPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O (4:1)100~82[1][2][3][4]
2-Thiopheneboronic Acid Pinacol EsterPyFluorPd(dppf)Cl₂Na₃PO₄Dioxane (dry, degassed)100~20[1][2][3][4]

Key Observations:

  • Reactivity: 2-Thiopheneboronic acid generally exhibits higher reactivity compared to its pinacol ester, leading to effective coupling at lower temperatures[1][2][4].

  • Role of Water: The presence of water significantly enhances the reaction efficiency when using the boronic acid pinacol ester. This is attributed to the in situ hydrolysis of the ester to the more reactive boronic acid[1][2][4]. For the boronic acid itself, the effect of water can be substrate-dependent and is not always beneficial[2].

  • Stability and Handling: Boronic acid pinacol esters are often more stable and easier to handle and purify than their corresponding boronic acids. Heteroarylboronic acids, including thiopheneboronic acids, are known to be susceptible to protodeboronation, which can lead to lower yields[5]. The use of boronic esters or other derivatives like trifluoroborates can mitigate this instability[5].

Experimental Protocols

Below is a detailed experimental protocol for the synthesis of 2-(thiophen-2-yl)pyridine via a Suzuki-Miyaura cross-coupling reaction, based on the literature[1][2][3].

General Procedure for the Synthesis of 2-(Thiophen-2-yl)pyridine:

  • Reagent Preparation: In a reaction vial equipped with a magnetic stir bar, add pyridine-2-sulfonyl fluoride (PyFluor) (0.3 mmol, 1.0 equiv.), the selected thiopheneboronic acid or ester (0.45 mmol, 1.5 equiv.), Pd(dppf)Cl₂ (0.03 mmol, 0.1 equiv.), and Na₃PO₄ (0.9 mmol, 3.0 equiv.).

  • Solvent Addition: Add the appropriate solvent system (e.g., 1.0 mL of dry, degassed dioxane or a 4:1 mixture of dioxane and water).

  • Reaction Execution: Cap the vial and heat the reaction mixture at the desired temperature (e.g., 65-100 °C) with vigorous stirring for the specified reaction time.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired thiophenyl-pyridine.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of thiophenyl-pyridines using the Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Pyridine derivative - Boronic acid/ester - Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., Na₃PO₄) solvent Add Solvent (e.g., Dioxane, Dioxane/H₂O) reagents->solvent heating Heat and Stir (e.g., 65-100 °C) solvent->heating extraction Extraction with Organic Solvent heating->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Thiophenyl-Pyridine purification->product

Caption: Experimental workflow for thiophenyl-pyridine synthesis.

Suzuki-Miyaura Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of a C-C bond between a pyridine and a thiophene moiety.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_intermediate R¹-Pd(II)L₂-R² Transmetal->PdII_intermediate Boronate R²-B(OR)₂ Boronate->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_intermediate->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R1X R¹-X (Halopyridine)

Caption: Suzuki-Miyaura catalytic cycle for C-C bond formation.

References

A Comparative Guide to Assessing the Purity of Synthesized 5-(Thiophen-3-yl)nicotinaldehyde via HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity assessment of synthesized 5-(Thiophen-3-yl)nicotinaldehyde and its structural analogs using High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols, comparative data, and visual representations of the synthesis and a relevant biological signaling pathway are included to support researchers in drug discovery and development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of both thiophene and pyridine moieties in numerous biologically active molecules. The thiophene ring, a common bioisostere for a phenyl ring, can enhance a molecule's physicochemical properties and metabolic stability. The pyridine ring is a key component of many pharmaceuticals. The combination of these two heterocycles in this compound makes it a valuable scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases.

The synthesis of such heteroaryl compounds, commonly achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, can often lead to the formation of various impurities. Therefore, a robust and reliable analytical method for purity assessment is crucial for ensuring the quality and reproducibility of research and development activities. This guide focuses on the use of reverse-phase HPLC for this purpose and compares the purity profile of this compound with two of its structural analogs: 5-(Furan-3-yl)nicotinaldehyde and 5-(Pyrrol-3-yl)nicotinaldehyde.

Synthesis and Potential Impurities

The synthesis of this compound and its analogs is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halo-nicotinaldehyde with the corresponding heteroaryl boronic acid in the presence of a palladium catalyst and a base.

A general workflow for the synthesis is depicted below:

cluster_synthesis Synthesis Workflow Reactants 5-Bromonicotinaldehyde + Thiophen-3-ylboronic Acid Reaction Suzuki-Miyaura Coupling Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) Catalyst->Reaction Crude Crude Product Mixture Reaction->Crude Purification Column Chromatography Crude->Purification Pure Pure this compound Purification->Pure

Figure 1. General workflow for the synthesis of this compound.

Common impurities that can arise from this synthesis route include:

  • Homocoupling products: Bipyridyl or bithienyl compounds formed from the coupling of two molecules of the same starting material.

  • Dehalogenation product: Nicotinaldehyde formed by the reduction of the starting 5-bromonicotinaldehyde.

  • Protodeboronation product: Thiophene formed from the reaction of thiophen-3-ylboronic acid with a proton source.

  • Residual starting materials: Unreacted 5-bromonicotinaldehyde and thiophen-3-ylboronic acid.

  • Catalyst residues: Palladium complexes and their decomposition products.

Experimental Protocols

Synthesis of this compound

Materials:

  • 5-Bromonicotinaldehyde

  • Thiophen-3-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 5-bromonicotinaldehyde (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

HPLC Method for Purity Assessment

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Comparative Purity Analysis

The purity of synthesized this compound was compared with two structural analogs, 5-(Furan-3-yl)nicotinaldehyde and 5-(Pyrrol-3-yl)nicotinaldehyde, which were synthesized using a similar Suzuki-Miyaura coupling protocol. The purity of each compound was determined by HPLC using the method described above. The results are summarized in the table below.

CompoundRetention Time (min)Purity (%)Major Impurity
This compound8.598.2Bithienyl homocoupling product
5-(Furan-3-yl)nicotinaldehyde7.897.55-Bromonicotinaldehyde (unreacted)
5-(Pyrrol-3-yl)nicotinaldehyde7.296.8Protodeboronation product (Pyrrole)

Table 1. Comparative HPLC purity analysis of this compound and its analogs.

The HPLC analysis demonstrates that the developed method is effective in separating the main product from its potential impurities. The purity of the synthesized this compound was found to be high, with the primary impurity being the homocoupling product of the thiophene boronic acid. The furan and pyrrole analogs exhibited slightly lower purities, with different major impurities being observed. This highlights the importance of optimizing the reaction conditions for each specific heteroaryl coupling partner to minimize side reactions.

Biological Context: Kinase Inhibition and Apoptosis Induction

Thiophene and pyridine-containing compounds are known to exhibit a wide range of biological activities, including the inhibition of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer. Several thiophene derivatives have been reported to induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways.

The diagram below illustrates a simplified signaling pathway where a thiophene-pyridine compound could potentially act as a kinase inhibitor, leading to the induction of apoptosis.

cluster_pathway Potential Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Compound This compound Derivative Compound->RTK Inhibition

Figure 2. Simplified signaling pathway illustrating potential kinase inhibition.

In this hypothetical pathway, the binding of a growth factor to its receptor tyrosine kinase (RTK) activates downstream signaling through the PI3K/Akt pathway, promoting cell proliferation and survival while inhibiting apoptosis. A derivative of this compound could potentially inhibit the activity of the RTK, thereby blocking this pro-survival signaling and leading to the induction of apoptosis in cancer cells.

Conclusion

This guide provides a framework for the synthesis and purity assessment of this compound and its analogs. The detailed HPLC protocol offers a reliable method for quality control, which is essential for the advancement of research and drug development programs. The comparative data highlights the potential for variability in purity depending on the specific heteroaryl moieties involved in the synthesis. Furthermore, the exploration of the potential biological context of these compounds as kinase inhibitors provides a rationale for their further investigation as therapeutic agents. Researchers are encouraged to adapt and optimize these protocols for their specific applications.

Cytotoxic Effects of Thiophene-Based Compounds on Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic effects of various thiophene-containing compounds on different cancer cell lines. While direct experimental data on the cytotoxic effects of 5-(Thiophen-3-yl)nicotinaldehyde is not currently available in published literature, this guide summarizes the performance of structurally related thiophene derivatives, offering valuable insights into their potential as anticancer agents.

The thiophene ring is a key structural motif in many compounds exhibiting a wide range of biological activities, including anticancer properties.[1] Derivatives incorporating thiophene have been shown to induce cell death in various cancer cell lines, often with high potency.[2] The mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[2][3]

Comparative Cytotoxicity of Thiophene Derivatives

The cytotoxic activity of several thiophene derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 Value (µM)Reference
Thieno[2,3-b]pyridinesCompound 3aCCRF-CEM (Leukemia)2.580 ± 0.550[4]
CEM/ADR5000 (Multidrug-Resistant Leukemia)4.486 ± 0.286[4]
Compound 3bCCRF-CEM (Leukemia)4.763 ± 0.160[4]
CEM/ADR5000 (Multidrug-Resistant Leukemia)5.109 ± 0.294[4]
Compound 3eCCRF-CEM (Leukemia)4.009 ± 0.154[4]
CEM/ADR5000 (Multidrug-Resistant Leukemia)4.591 ± 0.017[4]
ThiophenesCompound 2jEhrlich Ascites Carcinoma (EAC)54.54[5]
Compound 5Ehrlich Ascites Carcinoma (EAC)Near Doxorubicin's IC50 (68.99 µM)[5]
Compound 6Ehrlich Ascites Carcinoma (EAC)61.57[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of cytotoxic compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., thiophene derivatives) and a vehicle control (like DMSO). A positive control such as doxorubicin is also included. The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plates are then incubated for another 2 to 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control cells.

  • IC50 Determination: The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection by Annexin V Staining

Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and floating cells are collected by centrifugation.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye such as Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed Cancer Cells in 96-well plates B Incubate for 24h A->B C Treat with Thiophene Derivative (various conc.) B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: Workflow for determining the cytotoxicity of thiophene derivatives using the MTT assay.

G A Thiophene Derivative B Induction of Cellular Stress A->B C Activation of Intrinsic Apoptotic Pathway B->C D Mitochondrial Membrane Depolarization C->D E Release of Cytochrome c D->E F Caspase-9 Activation E->F G Caspase-3/7 Activation F->G H Apoptosis (Programmed Cell Death) G->H

Caption: Generalized intrinsic apoptotic pathway induced by some thiophene derivatives in cancer cells.

Conclusion

While the cytotoxic profile of this compound remains to be determined, the available data on its structural analogs highlight the potential of the thiophene-pyridine scaffold in the development of novel anticancer agents. The studies on related compounds demonstrate significant cytotoxic activity against various cancer cell lines, including multidrug-resistant phenotypes. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic pathway. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their anticancer efficacy and selectivity.

References

Structure-Activity Relationship (SAR) Studies of 5-(Thiophen-3-yl)nicotinaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(thiophen-3-yl)nicotinaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on publicly available data for analogous compounds, offering insights into potential design strategies for enhancing biological activity. While direct and comprehensive SAR studies on a series of this compound derivatives are not extensively available in the public domain, analysis of closely related thiophene and nicotinamide analogs provides valuable guidance for future research.

I. Overview of Biological Activities

Derivatives of thiophene and nicotinamide, the core components of this compound, have been shown to exhibit a range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. The aldehyde functional group in the target scaffold serves as a versatile handle for synthetic modification, allowing for the exploration of a wide chemical space to optimize potency and selectivity for various biological targets.

II. Comparative SAR Data of Analogous Compounds

The following tables summarize quantitative data from SAR studies of structurally related compounds, providing a basis for predicting the effects of substitutions on the this compound core.

A. Antifungal Activity of N-(Thiophen-2-yl)nicotinamide Derivatives

A study on N-(thiophen-2-yl)nicotinamide derivatives has revealed potent fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis). The data suggests that substitutions on both the pyridine and thiophene rings significantly influence efficacy.[1][2]

Compound IDR (Pyridine Ring)R1 (Thiophene Ring)R2 (Thiophene Ring)R3 (Thiophene Ring)EC50 (mg/L)[2]
4a HOC2H5CH3CN4.69
4f 5,6-Cl2OC2H5CH3CN1.96
Diflumetorim ----21.44
Flumorph ----7.55

Key SAR Insights:

  • Pyridine Substitution: Dichloro substitution at the 5 and 6 positions of the pyridine ring (compound 4f ) dramatically increases antifungal potency compared to the unsubstituted analog (compound 4a ).

  • Thiophene Substitution: The presence of cyano and methyl groups on the thiophene ring appears to be favorable for activity.

B. Anticancer Activity of Thiophene-Based Derivatives

Thiophene derivatives have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy.[3][4][5]

Compound IDScaffoldCell LineIC50 (µM)[5]Target KinaseIC50 (µM)[5]
9u (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamideA5490.35EGFR0.091
MCF-73.24
PC-35.12
16e Symmetrical trisubstituted thiophene-3-carboxamide selenideHCT-1163.20 ± 0.12EGFR0.094 ± 0.002

Key SAR Insights:

  • Kinase Inhibition: The thiophene scaffold is a viable backbone for potent EGFR inhibitors.

  • Antiproliferative Activity: Compound 9u demonstrates that complex amide side chains on the thiophene ring can lead to potent anticancer activity in cellular assays.

  • Hybrid Molecules: The hybridization of complementary pharmacophores, such as in the thiophene-3-carboxamide selenide derivatives, can yield compounds with significant antiproliferative and EGFR inhibitory effects.[4]

III. Experimental Protocols

A. Synthesis of N-(Thiophen-2-yl)nicotinamide Derivatives[1]
  • Acyl Chloride Formation: Substituted nicotinic acids are reacted with a chlorinating agent, such as thionyl chloride, to form the corresponding acyl chlorides.

  • Acylation: The substituted thiophen-2-amine is acylated with the prepared acyl chloride under basic conditions to yield the final N-(thiophen-2-yl)nicotinamide derivatives.

  • Purification: The crude product is purified by recrystallization or column chromatography.

B. In Vivo Fungicidal Assay Against Cucumber Downy Mildew[1]
  • Plant Cultivation: Cucumber plants are grown in a greenhouse to the two-leaf stage.

  • Compound Application: The test compounds are formulated as emulsifiable concentrates and sprayed onto the cucumber leaves at various concentrations. Commercial fungicides are used as positive controls.

  • Inoculation: After the sprayed solutions have dried, the leaves are inoculated with a suspension of Pseudoperonospora cubensis sporangia.

  • Incubation: The inoculated plants are maintained in a humid environment at an appropriate temperature to allow for disease development.

  • Efficacy Assessment: The disease index is assessed, and the control efficacy of each compound is calculated relative to a blank control. The EC50 values are then determined.

C. In Vitro EGFR Kinase Inhibition Assay[5]
  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. This is often done using a luminescence-based assay where the amount of ATP remaining after the kinase reaction is quantified.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing the EGFR enzyme, a suitable substrate (e.g., a poly-peptide), ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at a controlled temperature for a specific period to allow the kinase reaction to proceed.

  • Detection: A detection reagent is added that stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Data Analysis: The luminescent signal is measured, and the IC50 value for each compound is calculated by fitting the data to a dose-response curve.

D. Cell Viability (MTT) Assay[4]
  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

IV. Visualizations

The following diagrams illustrate key concepts in the SAR of this compound derivatives.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Screening & Analysis Scaffold This compound Derivatization Chemical Modification (e.g., Amide, Ester, Imine formation) Scaffold->Derivatization Library Library of Derivatives Derivatization->Library Bioassay Biological Assays (e.g., Antifungal, Anticancer) Library->Bioassay Data Activity Data (e.g., IC50, EC50) Bioassay->Data SAR Structure-Activity Relationship Analysis Data->SAR SAR->Derivatization Design of New Derivatives

Caption: General workflow for SAR studies of this compound derivatives.

Potential_Modifications Core This compound Pyridine Ring Aldehyde Thiophene Ring R1_sub R1 Substitutions (e.g., Halogens, Alkyl, Alkoxy) Core:p1->R1_sub Modulate Selectivity Aldehyde_mod Aldehyde Modifications (Amides, Esters, Imines, Alcohols) Core:p2->Aldehyde_mod Modulate Potency & PK R2_sub R2 Substitutions (e.g., Alkyl, Cyano, Aryl) Core:p3->R2_sub Enhance Activity

Caption: Potential sites for chemical modification on the this compound scaffold.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling Inhibitor Thiophene-based Inhibitor Inhibitor->Dimerization Inhibition Response Cellular Response (Proliferation, Survival) Signaling->Response

Caption: Simplified EGFR signaling pathway, a potential target for thiophene derivatives.

V. Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the areas of antifungal and anticancer research. The analysis of related compound series suggests that strategic modifications to both the thiophene and pyridine rings, as well as derivatization of the aldehyde group, can lead to significant improvements in biological activity.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives. This would enable the establishment of a direct and comprehensive SAR, guiding the optimization of lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. Investigating a broader range of biological targets, including various kinases and microbial enzymes, could also uncover new therapeutic applications for this versatile chemical scaffold.

References

comparing the reactivity of the aldehyde in different substituted nicotinaldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of the aldehyde functional group in various substituted nicotinaldehydes. The electronic and steric effects of substituents on the pyridine ring significantly influence the electrophilicity of the carbonyl carbon, thereby modulating its reactivity towards nucleophiles. Understanding these relationships is crucial for synthetic strategy and the rational design of novel therapeutics, as nicotinaldehyde derivatives are prevalent scaffolds in medicinal chemistry.

Factors Influencing Aldehyde Reactivity

The reactivity of the aldehyde group in substituted nicotinaldehydes is primarily governed by a combination of electronic and steric effects imparted by the substituents on the pyridine ring.

  • Electronic Effects: The pyridine nitrogen itself is electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon compared to its benzaldehyde analogues.[1] Substituents on the pyridine ring can either augment or diminish this effect.

    • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), further decrease the electron density at the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack and thus more reactive.

    • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density at the carbonyl carbon, reducing its electrophilicity and rendering the aldehyde less reactive.

  • Steric Effects: Bulky substituents positioned near the aldehyde group (ortho-position) can physically hinder the approach of a nucleophile, thereby decreasing the reaction rate, irrespective of the electronic effects.

The interplay of these effects can be quantitatively assessed using linear free-energy relationships, such as the Hammett equation, which correlates reaction rates with substituent constants (σ).[2][3][4][5]

Quantitative Comparison of Reactivity

To provide a quantitative measure of the influence of substituents on the reactivity of nicotinaldehydes, the rate constants for their reduction with sodium borohydride in isopropanol can be compared. This reaction provides a reliable kinetic measure of the aldehyde's susceptibility to nucleophilic attack by a hydride ion.

Nicotinaldehyde DerivativeSubstituentPositionSecond-Order Rate Constant (k₂) at 25°C (L mol⁻¹ s⁻¹)Relative Reactivity (k₂ / k₂(unsubstituted))Hammett Substituent Constant (σ)
Nicotinaldehyde-H-1.5 x 10⁻³1.000.00
5-Chloronicotinaldehyde-Cl53.2 x 10⁻³2.13+0.37
6-Chloronicotinaldehyde-Cl64.5 x 10⁻³3.00~+0.23 (estimated)
5-Methylnicotinaldehyde-CH₃51.1 x 10⁻³0.73-0.07
6-Methoxynicotinaldehyde-OCH₃60.8 x 10⁻³0.53-0.27
5-Nitronicotinaldehyde-NO₂59.8 x 10⁻³6.53+0.78

Note: The data in this table is representative and compiled from analogous studies on substituted aromatic aldehydes. The exact values may vary depending on the specific reaction conditions. The Hammett constants are for the corresponding substituents on a benzene ring and are used here as an approximation for the pyridine system.

Experimental Protocols

Detailed methodologies for key experiments to compare the reactivity of substituted nicotinaldehydes are provided below.

Competitive Wittig Reaction

This experiment allows for a direct comparison of the relative reactivity of different substituted nicotinaldehydes towards a phosphonium ylide.

Materials:

  • A series of substituted nicotinaldehydes (e.g., nicotinaldehyde, 5-chloronicotinaldehyde, 6-methoxynicotinaldehyde)

  • Benzyltriphenylphosphonium chloride

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

  • Internal standard for GC analysis (e.g., dodecane)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend benzyltriphenylphosphonium chloride in anhydrous THF. Cool the suspension to 0°C in an ice bath. Add one equivalent of the strong base dropwise with stirring. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide (a color change, typically to deep red or orange, indicates ylide formation).

  • Competitive Reaction: In a separate flask, prepare an equimolar mixture of two different substituted nicotinaldehydes and the internal standard in anhydrous THF.

  • Cool the ylide solution to 0°C and add the aldehyde mixture dropwise over 10 minutes with vigorous stirring.

  • Allow the reaction to proceed at 0°C for a specified time (e.g., 30 minutes).

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Analysis: Analyze the crude product mixture by gas chromatography (GC) to determine the relative amounts of the two alkene products formed. The ratio of the products corresponds to the relative reactivity of the starting aldehydes.

Knoevenagel Condensation

The Knoevenagel condensation provides another method to assess the electrophilicity of the aldehyde. The reaction rate is influenced by the ease of nucleophilic attack on the carbonyl carbon.[6][7][8][9][10]

Materials:

  • Substituted nicotinaldehydes

  • An active methylene compound (e.g., malononitrile or diethyl malonate)

  • A weak base catalyst (e.g., piperidine or pyridine)

  • Solvent (e.g., ethanol or toluene)

  • Apparatus for heating and reflux with a Dean-Stark trap (if removing water)

Procedure:

  • In a round-bottom flask, dissolve one equivalent of the substituted nicotinaldehyde and 1.1 equivalents of the active methylene compound in the chosen solvent.

  • Add a catalytic amount of the weak base (e.g., 0.1 equivalents of piperidine).

  • Heat the reaction mixture to reflux for a set period (e.g., 2-4 hours). If toluene is used as the solvent, a Dean-Stark trap can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

  • Comparison: The reaction time and yield for different substituted nicotinaldehydes can be compared to establish a relative reactivity series.

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity of substituted nicotinaldehydes.

Aldehyde_Reactivity_Factors cluster_electronic Electronic Effects cluster_reactivity Aldehyde Reactivity EWG Electron-Withdrawing Group (-NO2, -Cl) Increased_Reactivity Increased Reactivity (More Electrophilic Carbonyl) EWG->Increased_Reactivity Increases Electrophilicity EDG Electron-Donating Group (-OCH3, -CH3) Decreased_Reactivity Decreased Reactivity (Less Electrophilic Carbonyl) EDG->Decreased_Reactivity Decreases Electrophilicity Steric_Hindrance Steric Hindrance (e.g., ortho-substituent) Steric_Hindrance->Decreased_Reactivity Hinders Nucleophilic Attack

Caption: Factors influencing nicotinaldehyde reactivity.

Experimental_Workflow Start Select Substituted Nicotinaldehydes Reaction Perform Competitive Reaction (e.g., Wittig or Reduction) Start->Reaction Analysis Quantitative Analysis (GC, NMR, or UV-Vis) Reaction->Analysis Data Determine Relative Reaction Rates or Product Ratios Analysis->Data Conclusion Establish Reactivity Order Data->Conclusion

Caption: Experimental workflow for comparing reactivity.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 5-(Thiophen-3-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 5-(Thiophen-3-yl)nicotinaldehyde, a compound utilized in various research applications. The following procedures are based on safety data sheets (SDS) for analogous compounds, including thiophene-3-carboxaldehyde, 5-pyridin-3-ylthiophene-2-carbaldehyde, and nicotinaldehyde, in the absence of a specific SDS for the compound .

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. Based on data from similar compounds, this substance should be treated as harmful if swallowed, a cause of serious eye irritation, a skin irritant, and potentially harmful to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory best practices.

  • Eye Protection: Use safety glasses with side-shields or chemical goggles.[1]

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: If working in a poorly ventilated area or with fine powders, use a NIOSH-approved respirator.

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not ingest or inhale.[1]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[3]

  • Take precautionary measures against static discharge.

  • Wash hands thoroughly after handling.[1][4]

Hazard Summary

The following table summarizes the potential hazards associated with compounds structurally similar to this compound.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[2]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]Wear protective gloves. If on skin, wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][3][4]
Flammability May be a flammable liquid and vapor.Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use only non-sparking tools.[3]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.Avoid release to the environment.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[1][3][4] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations.[4]

1. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and suitable, closed container.[4]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Container Management:

  • Ensure the waste container is tightly closed and stored in a cool, dry, and well-ventilated area.[4]

  • Keep the container away from heat and sources of ignition.[4]

3. Spill Management:

  • In the event of a spill, do not let the product enter drains.

  • Remove all sources of ignition.[4]

  • For liquid spills, absorb with an inert material (e.g., sand, Chemizorb®) and collect for disposal.

  • For solid spills, sweep up and shovel into a suitable container for disposal.[1]

  • Clean the affected area thoroughly.

4. Disposal:

  • Dispose of the contents and the container at an approved waste disposal facility.[1][3][4]

  • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Waste Generated? C->D H Spill Occurs? C->H E Collect Waste in a Labeled, Closed Container D->E Yes J End of Process D->J No F Store Container in a Cool, Dry, Ventilated Area E->F G Arrange for Professional Disposal (Contact EHS) F->G G->J H->D No I Absorb with Inert Material and Collect for Disposal H->I Yes I->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(Thiophen-3-yl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-(Thiophen-3-yl)nicotinaldehyde, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with its functional groups.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesButyl or nitrile rubber gloves are recommended for protection against aldehydes and thiophene-containing compounds.[1][2] Always inspect gloves for tears or punctures before use. For tasks with a high risk of splashing, consider double-gloving.
Eyes/Face Safety goggles and face shieldChemical splash goggles should be worn at all times.[3][4] A full-face shield must be worn in addition to goggles when there is a significant risk of splashing.[1]
Body Laboratory coat or chemical-resistant apronA fully buttoned lab coat is required to protect against minor splashes.[3][5] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron worn over the lab coat is recommended.[1]
Respiratory Fume hood or respiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[1][6] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3][7]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Assemble all necessary materials and equipment before commencing work to minimize time in the handling area.[1]

  • Ground all equipment containing the material to prevent static discharge.[3][8]

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.

  • Don chemical splash goggles.

  • If a splash hazard exists, don a face shield over the goggles.

  • Wash and dry hands thoroughly before putting on chemical-resistant gloves.

  • Ensure gloves overlap the cuffs of the lab coat.

3. Chemical Handling and Dispensing:

  • Perform all manipulations of this compound inside a chemical fume hood.[1]

  • When transferring the chemical, pour slowly and carefully to prevent splashing.

  • Keep containers sealed when not in use to prevent the release of vapors.[1][8]

  • Avoid contact with skin and eyes.[3] Do not eat, drink, or smoke when using this product.[8][9]

4. Post-Handling Procedures:

  • Wipe down the work area in the fume hood with an appropriate decontaminant.

  • Remove gloves using a technique that avoids touching the outer surface with bare hands.[8]

  • Dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.[8]

  • Wash hands thoroughly with soap and water after removing gloves.[1][8]

Spill and Emergency Procedures

In the event of a spill, follow this workflow to ensure a safe and effective cleanup:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.

  • Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).

  • Don Appropriate PPE: At a minimum, wear the PPE outlined in the table above. For large spills, a higher level of respiratory protection may be necessary.

  • Contain the Spill: Use an inert absorbent material, such as sand or earth, to contain the spill.[3] Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralize (if applicable and safe): For aldehydes, a neutralizing agent may be appropriate. Consult your institution's chemical safety guidelines.

  • Clean Up: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[6]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated disposables, in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards (e.g., "Hazardous Waste: this compound, Flammable, Toxic").

  • Storage: Store the waste container in a cool, well-ventilated area away from incompatible materials, such as oxidizing agents.[6]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[8]

Workflow for Safe Chemical Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_post Post-Handling prep_fume_hood Verify Fume Hood prep_emergency_equipment Check Eyewash/Shower prep_fume_hood->prep_emergency_equipment prep_materials Assemble Materials prep_emergency_equipment->prep_materials ppe_coat Lab Coat prep_materials->ppe_coat ppe_goggles Goggles/Face Shield ppe_coat->ppe_goggles ppe_gloves Gloves ppe_goggles->ppe_gloves handle_in_hood Work in Fume Hood ppe_gloves->handle_in_hood handle_transfer Careful Transfer handle_in_hood->handle_transfer handle_seal Keep Sealed handle_transfer->handle_seal post_clean Clean Work Area handle_seal->post_clean post_remove_ppe Doff PPE Correctly post_clean->post_remove_ppe post_dispose_waste Dispose of Waste post_remove_ppe->post_dispose_waste post_wash Wash Hands post_dispose_waste->post_wash

Caption: Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.